Lumigolix
Description
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Properties
IUPAC Name |
1-[4-[7-[(2,6-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-5-(6-methoxypyridazin-3-yl)-4,6-dioxopyrazolo[3,4-d]pyrimidin-2-yl]phenyl]-3-methoxyurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27F2N9O5/c1-36(2)15-21-24-25(34-39(21)17-10-8-16(9-11-17)31-27(41)35-44-4)37(14-18-19(29)6-5-7-20(18)30)28(42)38(26(24)40)22-12-13-23(43-3)33-32-22/h5-13H,14-15H2,1-4H3,(H2,31,35,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJPTZZFUZNJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C2C(=NN1C3=CC=C(C=C3)NC(=O)NOC)N(C(=O)N(C2=O)C4=NN=C(C=C4)OC)CC5=C(C=CC=C5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F2N9O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lumigolix: A Deep Dive into the Mechanism of Action of a Novel GnRH Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumigolix, also known as TAK-385 and relugolix (B1679264), is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. By competitively blocking GnRH receptors in the anterior pituitary gland, this compound effectively inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] This leads to a rapid and dose-dependent suppression of downstream gonadal steroid production, including estrogen and progesterone (B1679170) in females and testosterone (B1683101) in males, without the initial surge in hormone levels characteristic of GnRH agonists.[4][5] This mechanism of action makes this compound a promising therapeutic agent for the management of hormone-dependent conditions such as uterine fibroids, endometriosis, and prostate cancer.[2][4]
Core Mechanism of Action: GnRH Receptor Antagonism
The primary pharmacological action of this compound is its competitive antagonism of the GnRH receptor (GnRHR), a G-protein coupled receptor located on gonadotropic cells in the anterior pituitary.[4][6]
Signaling Pathway:
Under normal physiological conditions, the pulsatile release of GnRH from the hypothalamus stimulates the GnRHR, initiating a signaling cascade that leads to the synthesis and secretion of LH and FSH. This process involves the activation of G-proteins, primarily Gq/11, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the transcription, synthesis, and release of LH and FSH.
This compound, by binding to the GnRH receptor, prevents the binding of endogenous GnRH and thereby blocks the initiation of this downstream signaling cascade. This results in a rapid and profound reduction in LH and FSH secretion.
Quantitative Data
The following tables summarize key quantitative data for this compound (relugolix/TAK-385) from preclinical and clinical studies.
Table 1: In Vitro Binding Affinity and Functional Activity
| Parameter | Species/System | Value | Conditions | Reference |
| IC50 (Binding) | Human GnRH Receptor | 0.12 nM | In CHO cell membranes, without serum | [1] |
| Human GnRH Receptor | 0.33 nM | In CHO cell membranes, with 40% FBS | [1][5] | |
| Monkey GnRH Receptor | 0.15 nM | In CHO cell membranes, without serum | [1] | |
| Rat GnRH Receptor | 2900 nM | In CHO cell membranes, without serum | [1] | |
| IC50 (Functional) | Human GnRH Receptor | 0.32 nM | Arachidonic acid release assay, without plasma | [1] |
| Human GnRH Receptor | 1.6 nM | Arachidonic acid release assay, with 40% human plasma | [1] | |
| Monkey GnRH Receptor | 0.32 nM | Arachidonic acid release assay | [7] |
Table 2: Phase 1 Pharmacokinetics in Healthy Males (Single Ascending Dose)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) | Reference |
| 40 mg | 22.1 ± 9.3 | 2.0 (1.0 - 4.0) | 168 ± 45 | 25 ± 7 | [5] |
| 80 mg | 56.4 ± 20.9 | 2.0 (1.0 - 4.0) | 487 ± 153 | 37 ± 11 | [5] |
| 120 mg | 77.8 ± 30.2 | 2.5 (1.0 - 6.0) | 732 ± 203 | 36 ± 7 | [5] |
| 180 mg | 123 ± 46 | 2.0 (1.0 - 4.0) | 1210 ± 390 | 40 ± 10 | [5] |
Data are presented as mean ± SD, except for Tmax which is median (range).
Table 3: Pharmacodynamic Effects on Hormone Levels in Healthy Males
| Treatment | Time to Testosterone <50 ng/dL | Sustained Castration Rate (Day 5-29) | Reference |
| Relugolix 80 mg/day | 4 days (median) | 89% | [5] |
| Relugolix 120 mg/day | 4 days (median) | 100% | [5] |
| Relugolix 180 mg/day | 2 days (median) | 100% | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
1. Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity of a test compound (this compound) to its target receptor (GnRHR) by measuring the displacement of a radiolabeled ligand.
-
Protocol:
-
Receptor Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human GnRH receptor are prepared.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled GnRH agonist (e.g., [¹²⁵I]-Triptorelin) and varying concentrations of this compound in a suitable buffer. The incubation is carried out at a specific temperature (e.g., 4°C or 25°C) for a duration sufficient to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[1]
-
2. In Vitro Functional Assay (Arachidonic Acid Release)
This cell-based assay assesses the antagonist activity of this compound by measuring its ability to inhibit GnRH-induced downstream signaling.
-
Protocol:
-
Cell Culture and Labeling: CHO cells expressing the human GnRH receptor are cultured and labeled with [³H]-arachidonic acid, which is incorporated into the cell membrane phospholipids.
-
Pre-incubation: The labeled cells are washed and then pre-incubated with various concentrations of this compound.
-
Stimulation: The cells are then stimulated with a sub-maximal concentration of GnRH to induce the release of arachidonic acid via the activation of phospholipase A2, a downstream effector of GnRHR signaling.
-
Measurement: The amount of [³H]-arachidonic acid released into the culture medium is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the GnRH-stimulated arachidonic acid release (IC50) is calculated to determine its functional antagonist potency.[1]
-
Conclusion
This compound (relugolix/TAK-385) is a highly potent and selective oral GnRH receptor antagonist. Its mechanism of action, centered on the competitive blockade of GnRH receptors in the pituitary, leads to a rapid, dose-dependent, and reversible suppression of the hypothalamic-pituitary-gonadal axis. The quantitative data from in vitro and early-phase clinical studies demonstrate its sub-nanomolar binding affinity and robust pharmacodynamic effects on gonadotropin and sex steroid levels. These pharmacological properties underpin its clinical efficacy in treating hormone-sensitive diseases and offer a valuable therapeutic alternative to injectable GnRH analogues. Further research and clinical development will continue to elucidate the full potential of this compound in various therapeutic areas.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. WO2021026011A1 - Solid-state forms of relugolix - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of relugolix combination therapy as a medical treatment option for women with uterine fibroids or endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medical Castration Using the Investigational Oral GnRH Antagonist TAK-385 (Relugolix): Phase 1 Study in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 7. caymanchem.com [caymanchem.com]
The Discovery and Synthesis of Lumigolix (Relugolix): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lumigolix, also known by its developmental code TAK-385 and approved name Relugolix, is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] Its development marks a significant advancement in the management of hormone-dependent diseases such as endometriosis, uterine fibroids, and advanced prostate cancer.[4][5][6] By competitively blocking the GnRH receptor in the pituitary gland, this compound provides a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent reduction in estrogen and testosterone (B1683101) levels.[7][8][9] This technical guide provides an in-depth overview of the discovery, synthesis pathway, and mechanism of action of this compound, tailored for professionals in the field of drug development and research.
Discovery and Development
The journey to discover this compound was driven by the need for an orally bioavailable, non-peptide GnRH antagonist that could overcome the limitations of earlier peptide-based therapies, such as poor oral availability and the initial "flare-up" effect seen with GnRH agonists.[9][10] Researchers at Takeda Pharmaceutical Company built upon their previous work with thieno[2,3-d]pyrimidine-2,4-dione derivatives, including the compound sufugolix.[2][3] The primary goals of the optimization program were to reduce cytochrome P450 (CYP) inhibitory activity and enhance in vivo GnRH antagonistic effects.[3]
Through computational modeling and chemical modifications at the 5 and 3 positions of the thieno[2,3-d]pyrimidine-2,4-dione scaffold, scientists synthesized a series of new compounds.[3] This structure-based optimization led to the identification of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea, later named Relugolix (TAK-385).[2][3] This compound demonstrated potent in vitro antagonistic activity and a favorable in vivo profile, maintaining the suppression of plasma luteinizing hormone levels in castrated cynomolgus monkeys for over 24 hours at a dose of 3 mg/kg.[2]
Mechanism of Action
This compound exerts its therapeutic effect by acting as a competitive antagonist at the GnRH receptor in the anterior pituitary gland.[8] This action blocks the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of the gonadotropins, LH and FSH.[7] The reduction in gonadotropin levels subsequently suppresses the production of ovarian and testicular steroid hormones, including estradiol (B170435) and progesterone (B1679170) in women, and testosterone in men.[5][8] Unlike GnRH agonists, which initially cause a surge in gonadotropin and sex hormone levels, this compound leads to an immediate and reversible suppression without this flare effect.[9][10]
Signaling Pathway
Caption: GnRH receptor signaling and the inhibitory action of this compound.
Quantitative Data
The following tables summarize key quantitative data related to the pharmacological profile of this compound.
Table 1: In Vitro Activity of this compound (TAK-385)
| Parameter | Species | Cell Line | Value | Reference |
| IC50 (GnRH-stimulated AA release) | Human | CHO cells expressing human GnRH receptor | 0.85 nM | [11] |
| IC50 (Binding Affinity) | Monkey | - | 0.32 nM | [11] |
| IC50 (Binding Affinity) | Rat | - | 9800 nM | [11] |
Table 2: Clinical Efficacy of Relugolix Combination Therapy in Uterine Fibroids (LIBERTY 1 & 2 Trials)
| Endpoint | Relugolix Combination Therapy | Placebo | p-value | Reference |
| Responder Rate (Trial L1) | 73% | 19% | <0.001 | [12] |
| Responder Rate (Trial L2) | 71% | 15% | <0.001 | [12] |
Responder rate defined as menstrual blood loss volume <80 ml and a ≥50% reduction in volume from baseline.
Synthesis Pathway
The chemical synthesis of this compound (Relugolix) is a multi-step process. A discovery chemistry route has been disclosed by researchers at Takeda.[13] The following provides a general overview of a reported synthetic approach.
Synthesis Workflow
Caption: A reported synthetic workflow for this compound (Relugolix).
Experimental Protocols
The following are generalized protocols based on the described synthesis steps.[13][14] Specific reaction conditions, such as temperature, reaction time, and purification methods, would require access to the primary literature.
Step 1: Gewald Aminothiophene Synthesis
-
Reactants: Ketone (341), ethyl cyanoacetate (342), elemental sulfur.
-
Reagents/Catalysts: Triethylamine.
-
Procedure: The ketone, ethyl cyanoacetate, and sulfur are reacted in the presence of a base, such as triethylamine, to form the aminothiophene intermediate.
Step 2: Protection of the Amino Group
-
Reactant: Aminothiophene from Step 1.
-
Reagents/Catalysts: A suitable protecting group reagent (e.g., ethyl chloroformate).
-
Procedure: The amino group of the thiophene is protected, for instance, as an ethyl carbamate, to yield thiophene (343). This step was reported to have a 94% yield.[13]
Step 3 & 4: Substitution and Bromination
-
Reactant: Thiophene (343).
-
Reagents/Catalysts: Benzyl chloride (344), N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN).
-
Procedure: The thiophene undergoes substitution with benzyl chloride. Subsequently, a radical bromination using NBS and AIBN as an initiator is performed to yield the benzyl bromide (345). The yield over these two steps was reported as 93%.[13]
Step 5 & 6: Displacement and Reduction
-
Reactant: Benzyl bromide (345).
-
Reagents/Catalysts: Amine (346), a suitable reducing agent for the nitro group.
-
Procedure: The bromide is displaced by an amine (346). The nitro group on the aromatic ring is then reduced to an aniline (347). A 96% yield was reported for these two steps.[13]
Step 7: Urea Formation
-
Reactant: Aniline (347).
-
Reagents/Catalysts: 1,1'-Carbonyldiimidazole (CDI), N-methoxyamine.
-
Procedure: The aniline is reacted with CDI to form an imidazolide (B1226674) intermediate, which is then treated with N-methoxyamine to form the urea derivative (348).
Step 8: Cyclization
-
Reactant: Urea (348).
-
Reagents/Catalysts: Diethylpyrocarbonate (DEPC), aminopyridine (349), sodium methoxide.
-
Procedure: A cyclization reaction is mediated by DEPC in the presence of an aminopyridine, followed by treatment with sodium methoxide to generate the thieno[2,3-d]pyrimidine-2,4-dione (thymine derivative 350).
Step 9 & 10: Final Assembly
-
Reactant: Thymine derivative (350).
-
Reagents/Catalysts: Chloroformate (351), dimethylamine (B145610).
-
Procedure: The thymine derivative is quaternized using a chloroformate. The resulting intermediate is then subjected to displacement with dimethylamine to yield the final product, this compound (Relugolix). The reported yield for these final two steps was 44%.[13]
Conclusion
This compound (Relugolix) represents a triumph of rational drug design in the field of endocrinology. Its discovery as a potent and selective oral GnRH antagonist has provided a valuable new therapeutic option for patients with hormone-sensitive conditions. The multi-step synthesis pathway, while complex, allows for the efficient construction of the core thieno[2,3-d]pyrimidine-2,4-dione scaffold and the introduction of key functional groups that confer its desirable pharmacological properties. Further research and clinical application of this compound will continue to define its role in the management of a range of reproductive and oncological diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jocmr.elmerjournals.com [jocmr.elmerjournals.com]
- 5. nbinno.com [nbinno.com]
- 6. Relugolix, an oral gonadotropin-releasing hormone antagonist for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. biomedres.us [biomedres.us]
- 10. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relugolix (TAK-385) | GnRH receptor inhibitor | Probechem Biochemicals [probechem.com]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. How to synthesis Relugolix?_Chemicalbook [chemicalbook.com]
- 14. CN112745304A - Preparation method of Relugolix and intermediate compound - Google Patents [patents.google.com]
Lumigolix: A Technical Deep Dive into the GnRH Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lumigolix, also known as GnRH antagonist 2, is a non-peptide, small molecule antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Its development marks a significant advancement in the therapeutic landscape for hormone-dependent gynecological disorders, particularly endometriosis. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, and available preclinical data. The information is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of GnRH antagonists and related pathologies.
Chemical Identity and Physicochemical Properties
This compound is chemically identified as N-(4-(7-(2,6-difluorobenzyl)-3-((dimethylamino)methyl)-5-(6-methoxypyridazin-3-yl)-4,6-dioxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-d]pyrimidin-2-yl)phenyl)-N'-methoxycarbamimidic acid[1]. Its fundamental chemical and physical properties are summarized in the table below.
| Identifier | Value | Reference |
| Synonyms | GnRH antagonist 2 | [2][3] |
| CAS Number | 1709823-61-9 | [1][2][4] |
| Molecular Formula | C28H27F2N9O5 | [4] |
| Molecular Weight | 607.57 g/mol | [5] |
| IUPAC Name | N-(4-(7-(2,6-difluorobenzyl)-3-((dimethylamino)methyl)-5-(6-methoxypyridazin-3-yl)-4,6-dioxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-d]pyrimidin-2-yl)phenyl)-N'-methoxycarbamimidic acid | [1] |
| Appearance | White to yellow solid | [2] |
| Solubility | DMSO: 150 mg/mL (246.89 mM) | [2] |
Mechanism of Action: GnRH Receptor Antagonism
This compound functions as a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor located on the pituitary gonadotroph cells. By binding to the GnRHR, this compound prevents the endogenous ligand, GnRH, from initiating the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins, in turn, reduces the production of ovarian steroid hormones, primarily estrogen, which are key drivers in the pathophysiology of endometriosis.
Caption: Simplified signaling pathway of the GnRH receptor and the inhibitory action of this compound.
Preclinical Data
Currently, detailed public information regarding the pharmacokinetics, pharmacodynamics, and comprehensive toxicology of this compound is limited. The available data primarily positions it as a tool for preclinical research in endometriosis. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its in vivo efficacy and safety.
Experimental Protocols
Specific, detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively available in the public domain. However, standard methodologies for characterizing GnRH receptor antagonists are well-established. The following section outlines a general experimental workflow for the in vitro and in vivo assessment of a novel GnRH antagonist like this compound.
In Vitro Characterization Workflow
References
In-Depth Technical Guide: Lumigolix Binding Affinity and Selectivity for the Gonadotropin-Releasing Hormone (GnRH) Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of lumigolix (also known as TAK-013 and sufugolix), a non-peptide, orally active antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. The information presented herein is intended to support research and development efforts in fields related to endocrinology, reproductive health, and oncology.
Core Executive Summary
This compound is a potent and highly selective antagonist of the human GnRH receptor. It exhibits a high binding affinity, characterized by nanomolar and sub-nanomolar inhibitory concentrations. A key feature of this compound is its insurmountable antagonism, which is attributed to a slow dissociation from the GnRH receptor, a mechanism described as a "trap door" interaction. This property results in a sustained pharmacodynamic effect. This compound demonstrates exceptional selectivity for the GnRH receptor over a wide range of other G-protein coupled receptors (GPCRs), ion channels, and transporters, indicating a low potential for off-target effects.
Quantitative Data on Binding Affinity and In Vitro Inhibition
The binding affinity and functional inhibition of this compound for the GnRH receptor have been determined through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Species | Value | Reference |
| IC50 (Binding Affinity) | Human | 0.1 nM | [1] |
| Monkey | 0.6 nM | ||
| Rat | >1000 nM | ||
| IC50 (In Vitro Inhibition) | Human | 0.06 nM | [1] |
| IC50 (LH Release Inhibition) | Cynomolgus Monkey | 36 nM | [2] |
Table 1: this compound (TAK-013) Binding Affinity and Functional Inhibition of the GnRH Receptor
| Target Class | Number of Targets Tested | Result | Reference |
| G-Protein Coupled Receptors (GPCRs) | >120 | IC50 > 0.5 µM | [3] |
| Ion Channels | 9 | IC50 > 0.5 µM | [3] |
| Transporters | 7 | IC50 > 0.5 µM | [3] |
Table 2: Selectivity Profile of this compound (TAK-013)
Mechanism of Action: Insurmountable Antagonism
This compound is characterized as a non-competitive or insurmountable antagonist of the GnRH receptor.[1] This is in contrast to surmountable antagonists, which can be overcome by increasing concentrations of the agonist. The insurmountable nature of this compound is a consequence of its slow dissociation from the receptor.[4]
A proposed "trap door" mechanism suggests that specific amino acid sequences in the N-terminus and extracellular loop 2 of the human GnRH receptor form a structure that retards the dissociation of this compound.[5][6] This prolonged receptor occupancy contributes to its sustained antagonist activity.
Signaling Pathways
As a GnRH receptor antagonist, this compound competitively blocks the binding of endogenous GnRH to its receptor on pituitary gonadotrophs. This inhibition prevents the activation of the Gq/11 protein-coupled signaling cascade, thereby blocking the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The downstream consequences are the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release, leading to a reduction in gonadal steroid production.
References
- 1. Sufugolix - Wikipedia [en.wikipedia.org]
- 2. Sufugolix [medbox.iiab.me]
- 3. Portico [access.portico.org]
- 4. Kinetics of nonpeptide antagonist binding to the human gonadotropin-releasing hormone receptor: Implications for structure-activity relationships and insurmountable antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and opportunities of trapping ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Lumigolix: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumigolix, also known as TAK-385 or relugolix, is a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone (GnRH) receptor.[1][2] As a competitive antagonist, this compound reversibly binds to GnRH receptors in the anterior pituitary gland, thereby inhibiting the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This reduction in gonadotropins subsequently suppresses the production of gonadal hormones, such as testosterone (B1683101) and estrogen. This targeted mechanism of action makes this compound a valuable therapeutic agent for hormone-dependent conditions, including endometriosis, uterine fibroids, and prostate cancer.[2][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional antagonism, selectivity, and mechanism of action, supported by detailed experimental protocols and visual diagrams.
Quantitative Pharmacological Data
The in vitro pharmacological properties of this compound have been extensively characterized to determine its potency, selectivity, and species specificity. The following tables summarize the key quantitative data obtained from various in vitro assays.
| Parameter | Species | Condition | IC50 (nM) | Reference |
| Binding Affinity | Human | Without Serum | 0.12 | FDA Review |
| Human | With 40% FBS | 0.33 | FDA Review | |
| Monkey | Without Serum | 0.15 | FDA Review | |
| Monkey | With 40% FBS | 0.32 | [4] | |
| Rat | Without Serum | 2900 | FDA Review | |
| Rat | With 40% FBS | 9800 | [4] | |
| Functional Antagonism | Human | Arachidonic Acid Release | 0.85 | [1] |
Table 1: Binding Affinity and Functional Antagonism of this compound. This table presents the half-maximal inhibitory concentration (IC50) values for this compound binding to the GnRH receptor and its functional antagonism.
| Assay Type | Number of Targets | Concentration of this compound | Result | Reference |
| Enzyme and Radioligand Binding Assays | 134 | 10 µM | No significant activity | [4] |
Table 2: Selectivity Profile of this compound. This table summarizes the broad selectivity of this compound against a panel of other receptors and enzymes.
Mechanism of Action: GnRH Receptor Antagonism
The primary mechanism of action of this compound is the competitive antagonism of the GnRH receptor, a G-protein coupled receptor (GPCR) predominantly expressed on gonadotrope cells in the anterior pituitary.[5]
GnRH Receptor Signaling Pathway
Under normal physiological conditions, the binding of GnRH to its receptor activates the Gq/11 protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream events, including the synthesis and release of LH and FSH.
Caption: GnRH Receptor Signaling Pathway and this compound Inhibition.
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the GnRH receptor. It is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand for binding to the receptor.
Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human, monkey, or rat GnRH receptor are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
The assay is performed in 96-well plates.
-
To each well, the following are added in order:
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
A fixed concentration of a radiolabeled GnRH agonist, such as ¹²⁵I-TAP-144.
-
Increasing concentrations of unlabeled this compound or a reference compound.
-
The prepared cell membranes.
-
-
The plates are incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and the radioactivity retained on the filters (representing the bound radioligand) is measured using a gamma counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled GnRH agonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The binding affinity constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Antagonism Assay (Arachidonic Acid Release)
This cell-based functional assay measures the ability of this compound to inhibit the GnRH-stimulated release of arachidonic acid, a downstream signaling event following GnRH receptor activation.
Experimental Workflow:
Caption: Workflow for Arachidonic Acid Release Assay.
Detailed Methodology:
-
Cell Culture and Labeling:
-
CHO cells expressing the human GnRH receptor are seeded in multi-well plates and cultured to an appropriate confluency.
-
The cells are then labeled by incubating them with a medium containing [³H]-arachidonic acid for several hours, allowing for its incorporation into the cell membrane phospholipids.
-
-
Assay Procedure:
-
After labeling, the cells are washed to remove unincorporated [³H]-arachidonic acid.
-
The cells are then pre-incubated for a short period with increasing concentrations of this compound or a vehicle control.
-
Following pre-incubation, the cells are stimulated with a fixed concentration of GnRH to induce the release of [³H]-arachidonic acid.
-
-
Quantification and Data Analysis:
-
After a defined stimulation period, the cell culture supernatant is collected.
-
The amount of released [³H]-arachidonic acid in the supernatant is quantified by liquid scintillation counting.
-
The inhibitory effect of this compound is calculated as the percentage reduction in GnRH-stimulated arachidonic acid release.
-
The IC50 value, representing the concentration of this compound that causes 50% inhibition of the GnRH-stimulated response, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Inositol Phosphate Accumulation Assay
This assay provides another measure of the functional antagonism of this compound by quantifying its ability to block GnRH-induced production of inositol phosphates (IPs), key second messengers in the GnRH signaling pathway.
Experimental Workflow:
Caption: Workflow for Inositol Phosphate Accumulation Assay.
Detailed Methodology:
-
Cell Culture and Labeling:
-
CHO cells expressing the GnRH receptor are plated in multi-well plates.
-
The cells are labeled by overnight incubation in a medium containing myo-[³H]-inositol, which is incorporated into cellular phosphoinositides.
-
-
Assay Procedure:
-
The labeling medium is removed, and the cells are washed.
-
The cells are pre-incubated in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs upon receptor stimulation.
-
Increasing concentrations of this compound are added to the wells during the pre-incubation period.
-
The cells are then stimulated with a fixed concentration of GnRH for a specific duration.
-
-
Extraction and Quantification:
-
The stimulation is terminated by lysing the cells with an acid (e.g., perchloric acid or formic acid).
-
The cell lysates are collected, and the inositol phosphates are separated from free inositol and other cellular components using anion-exchange chromatography.
-
The radioactivity of the eluted IP fractions is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The amount of [³H]-inositol phosphates accumulated in response to GnRH in the presence of different concentrations of this compound is determined.
-
The IC50 value for the inhibition of GnRH-stimulated IP accumulation is calculated by plotting the percentage of inhibition against the log concentration of this compound.
-
Conclusion
The in vitro characterization of this compound demonstrates that it is a highly potent and selective antagonist of the human GnRH receptor. Its sub-nanomolar binding affinity and functional antagonism, coupled with its excellent selectivity profile, underscore its targeted mechanism of action. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and understanding of this compound and other GnRH receptor modulators in the field of drug discovery and development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Multiple mechanisms of arachidonic acid release in Chinese hamster ovary cells transfected with cDNA of substance P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors | MDPI [mdpi.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Preclinical Profile of Oral GnRH Antagonists: A Technical Guide on Lumigolix Pharmacokinetics and Pharmacodynamics in Animal Models
Disclaimer: Publicly available, specific preclinical pharmacokinetic and pharmacodynamic data for lumigolix in animal models is limited. Therefore, this guide will utilize data from studies on relugolix (B1679264) , a structurally and mechanistically similar oral gonadotropin-releasing hormone (GnRH) antagonist, to provide a representative overview of the expected preclinical profile and the methodologies employed for this class of compounds. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and GnRH Antagonism
This compound is a non-peptide, orally active antagonist of the GnRH receptor. By competitively blocking GnRH receptors in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins leads to a rapid and dose-dependent decrease in the production of gonadal hormones, such as testosterone (B1683101) in males and estrogen in females. This mechanism of action makes this compound and other GnRH antagonists promising therapeutic agents for hormone-dependent conditions like endometriosis, uterine fibroids, and prostate cancer.
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis
The following diagram illustrates the physiological regulation of gonadal hormones and the site of action for GnRH antagonists like this compound.
Pharmacokinetics in Animal Models
Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The following data for relugolix in male Beagle dogs provides insight into the expected pharmacokinetic profile of an oral GnRH antagonist.
Quantitative Pharmacokinetic Data (Relugolix in Beagle Dogs)
The following table summarizes the pharmacokinetic parameters of a long-acting microcrystalline formulation of relugolix following a single intramuscular administration in male Beagle dogs.
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | Data not specified | ng/mL |
| Tmax (Time to Cmax) | Sustained Release Characteristics | hours |
| AUC (Area Under the Curve) | Sustained Release Characteristics | ng·h/mL |
| t1/2 (Half-life) | Notably Extended vs. Oral | hours |
Note: Specific quantitative values for Cmax, AUC, and t1/2 were described as having "significant sustained-release characteristics" and being "notably extended" compared to the oral formulation (Orgovyx), but precise numerical data was not provided in the abstract.
Experimental Protocol: Pharmacokinetic Study
Objective: To evaluate the pharmacokinetic profile of a long-acting formulation of relugolix in male Beagle dogs.
Animal Model:
-
Species: Beagle dog
-
Sex: Male
Drug Administration:
-
Drug: Relugolix (long-acting microcrystalline formulation)
-
Route: Intramuscular injection
-
Dose: Not specified in the abstract
Sample Collection:
-
Matrix: Blood
-
Sampling Timepoints: Not specified in the abstract
Analytical Method:
-
Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Linearity: Good linearity with R² = 0.9991
-
Precision:
-
Intra-day: 2.8% to 10.9%
-
Inter-day: 1.6% to 5.4%
-
-
Accuracy:
-
Intra-day: -7.3% to -3.2%
-
Inter-day: -10.2% to 0.8%
-
-
Validation: Met FDA bioanalytical method validation guidelines for stability, extraction recovery, and matrix effects.
Pharmacodynamics in Animal Models
Pharmacodynamic (PD) studies assess the physiological effects of a drug on the body. For GnRH antagonists, the primary pharmacodynamic endpoint is the suppression of gonadal hormones.
Quantitative Pharmacodynamic Data (Relugolix in Beagle Dogs)
The following table summarizes the pharmacodynamic effect of a long-acting formulation of relugolix in male Beagle dogs.
| Parameter | Observation |
| Testosterone Suppression | Testosterone levels began to decline after administration. |
| Maintenance of Castration | Castration levels were maintained between 504-1008 hours. |
| Correlation | A significant negative correlation was observed between blood drug concentration and testosterone suppression. |
Experimental Protocol: Pharmacodynamic Study
Objective: To evaluate the pharmacodynamic effect (testosterone suppression) of a long-acting formulation of relugolix in male Beagle dogs.
Animal Model:
-
Species: Beagle dog
-
Sex: Male
Drug Administration:
-
Drug: Relugolix (long-acting microcrystalline formulation)
-
Route: Intramuscular injection
-
Dose: Not specified in the abstract
Biomarker Assessment:
-
Biomarker: Serum testosterone
-
Analytical Method: Highly specific and stable Enzyme-Linked Immunosorbent Assay (ELISA)
Safety Assessment:
-
Parameters Monitored: Body weight, hematological parameters (RBC, HGB), liver function indicators (ALT, AST), and triglycerides (TG).
-
Findings: No treatment-related deaths or significant weight changes. Statistically significant increases in RBC, HGB, ALT, AST, and TG were observed, suggesting potential for hemodynamic effects, hepatotoxicity, and lipid metabolism abnormalities.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for a preclinical in vivo pharmacokinetic and pharmacodynamic study.
Conclusion
While specific preclinical data for this compound is not extensively available in the public domain, the information from the closely related compound, relugolix, provides a strong indication of its expected pharmacokinetic and pharmacodynamic properties. As an oral GnRH antagonist, this compound is anticipated to exhibit rapid absorption and a dose-dependent suppression of gonadal hormones. The methodologies and findings from the relugolix studies in Beagle dogs serve as a valuable reference for researchers and drug development professionals working on this compound and other molecules in this therapeutic class. Further studies will be necessary to fully characterize the unique preclinical profile of this compound.
Lumigolix (Relugolix/TAK-385) for Endometriosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lumigolix (also known as Relugolix (B1679264) and TAK-385), an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist, for research applications in endometriosis. This document consolidates preclinical and clinical data, details experimental protocols, and visualizes key pathways to support further investigation and drug development in this field.
Core Concepts: Mechanism of Action
Endometriosis is an estrogen-dependent disease characterized by the growth of endometrial-like tissue outside the uterus.[1] this compound exerts its therapeutic effect by competitively blocking the GnRH receptor in the pituitary gland.[2][3] This antagonism inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent suppression of ovarian estradiol (B170435) and progesterone (B1679170) production.[2][4] The reduction in circulating estrogen levels suppresses the growth and maintenance of endometriotic lesions, thereby alleviating pain symptoms.[2][5]
Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 protein.[6][7][8] Activation of this pathway by GnRH initiates a signaling cascade that this compound effectively blocks.
The binding of GnRH to its receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7] DAG, along with increased intracellular Ca2+, activates Protein Kinase C (PKC).[9] These signaling events ultimately lead to the synthesis and release of LH and FSH.[9] this compound, as a competitive antagonist, prevents the initiation of this cascade by blocking the initial binding of GnRH to its receptor.
Quantitative Data
The following tables summarize key quantitative data for this compound (Relugolix/TAK-385) from preclinical and clinical studies.
Preclinical Data
| Parameter | Species/System | Value | Reference(s) |
| GnRH Receptor Binding Affinity (IC₅₀) | Human | 0.33 nM | [10] |
| Monkey | 0.32 nM | [10] | |
| Rat | 9800 nM | [10] | |
| In Vivo Efficacy | Human GnRH Receptor Knock-in Mice | Reduction in prostate weight to castrate levels (10 mg/kg, twice daily for 4 weeks) | [11] |
| Human GnRH Receptor Knock-in Mice | Decreased uterus weight to ovariectomized levels (100 mg/kg, twice daily for 4 weeks) | [11] | |
| Pharmacokinetics (Oral Administration) | Rats (12 mg/kg) | Cₘₐₓ: ~160 ng/mL, Tₘₐₓ: ~2 h, t₁/₂: ~6 h | [12] |
| Rabbits | Cₘₐₓ: 42.01 ± 0.99 ng/mL, Tₘₐₓ: 5.922 ± 0.157 h, t₁/₂: 8.28 ± 0.174 h | [13] |
Clinical Data (Endometriosis)
| Endpoint | Dose | Result | Reference(s) |
| Change in Pelvic Pain (VAS Score) | 40 mg daily for 24 weeks | -52.6 ± 1.3 (non-inferior to leuprorelin (B1674837): -57.5 ± 1.4) | [7][14] |
| Reduction in Ovarian Endometrioma Volume | 40 mg daily for 24 weeks | -12.26 ± 17.52 cm³ (vs. -14.10 ± 18.81 cm³ for leuprorelin) | [2][7][14] |
| Dysmenorrhea Responder Rate (SPIRIT 1 & 2 trials) | 40 mg Relugolix Combination Therapy | 75% (vs. 27-30% for placebo) | [15] |
| Non-Menstrual Pelvic Pain Responder Rate (SPIRIT 1 & 2 trials) | 40 mg Relugolix Combination Therapy | 59-66% (vs. 40-43% for placebo) | [15] |
| Estradiol Suppression | Dose-dependent | Lower doses lead to partial suppression, higher doses to nearly full suppression. | [4] |
Experimental Protocols
Detailed methodologies for key experiments in this compound research for endometriosis are provided below.
Surgically Induced Endometriosis in a Rat Model
This protocol is adapted from established methods for inducing endometriosis in rodents.[16][17][18]
-
Animal Preparation: Use adult female Sprague-Dawley or Wistar rats with regular estrous cycles. Anesthetize the rat using an appropriate anesthetic (e.g., intraperitoneal injection of ketamine/xylazine). Shave the abdominal area and perform aseptic preparation.
-
Laparotomy: Make a 3-cm ventral midline incision to expose the abdominal cavity.
-
Uterine Horn Excision: Ligate the blood vessels of the left uterine horn. Excise a 2-cm segment of the horn and place it in sterile, cold saline.
-
Endometrial Tissue Preparation: Longitudinally open the excised uterine segment to expose the endometrium. Cut a 5x5 mm piece of the full-thickness uterine wall.
-
Autotransplantation: Suture the endometrial fragment to the peritoneum or the inner abdominal wall, with the endometrial layer facing the abdominal cavity. Ensure proximity to a blood vessel to promote growth.
-
Closure: Close the abdominal wall in layers.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitoring. Endometriotic lesions typically develop over 4-8 weeks.
GnRH Receptor Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay.[6][19][20]
-
Membrane Preparation: Homogenize tissues or cells expressing the GnRH receptor (e.g., pituitary tissue, GnRHR-transfected HEK293 cells) in cold lysis buffer. Centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled GnRH analog (e.g., [¹²⁵I]-triptorelin), and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Assessment of Endometriosis-Associated Pain (von Frey Test)
This method assesses mechanical allodynia, a proxy for pelvic pain in rodent models.[21][22][23]
-
Acclimation: Place the rat in a plexiglass chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.
-
Filament Application: Apply calibrated von Frey filaments of increasing force perpendicularly to the suprapubic pelvic region.
-
Response Observation: A positive response is defined as a sharp abdominal retraction, immediate licking or scratching of the stimulated area, or jumping.
-
Threshold Determination: The "up-down" method is commonly used. Start with a filament in the middle of the force range. If there is a positive response, use the next lower force filament. If there is no response, use the next higher force filament.
-
Calculation: The 50% withdrawal threshold is calculated from the pattern of positive and negative responses.
Measurement of Serum Estradiol Levels (ELISA)
This protocol outlines the general steps for a competitive ELISA to quantify estradiol in rat serum.[11][20][24]
-
Sample Collection and Preparation: Collect blood samples and separate the serum. Samples can be used immediately or stored at -20°C or lower.
-
Assay Procedure:
-
Add standards, controls, and serum samples to wells of an antibody-coated microplate.
-
Add an enzyme-conjugated estradiol (e.g., HRP-estradiol).
-
Incubate to allow competitive binding between the sample/standard estradiol and the enzyme-conjugated estradiol for the antibody binding sites.
-
Wash the plate to remove unbound components.
-
Add a substrate solution that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: The intensity of the color is inversely proportional to the concentration of estradiol in the sample. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the estradiol concentration in the samples by interpolating their absorbance values on the standard curve.
Experimental and Logical Workflows
Visualizing the workflow for preclinical evaluation and the logical relationship of this compound's effects can aid in experimental design.
Conclusion
This compound (Relugolix/TAK-385) is a potent, orally available GnRH receptor antagonist with a well-defined mechanism of action and demonstrated efficacy in both preclinical models and clinical trials for endometriosis. Its ability to induce a dose-dependent and reversible suppression of ovarian steroid hormones makes it a valuable tool for endometriosis research and a promising therapeutic agent. This guide provides a foundational resource for researchers and drug development professionals to design and execute further studies aimed at understanding and treating endometriosis.
References
- 1. Pharmaceuticals targeting signaling pathways of endometriosis as potential new medical treatment: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What drugs are in development for Endometriosis? [synapse.patsnap.com]
- 4. Dose-Dependent Suppression of Gonadotropins and Ovarian Hormones by Elagolix in Healthy Premenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppressive effects of linzagolix, a novel non-peptide antagonist of gonadotropin-releasing hormone receptors, in experimental endometriosis model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. obgproject.com [obgproject.com]
- 8. Functional analysis of GnRH receptor ligand binding using biotinylated GnRH derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics studies of Relugolix long-acting microcrystalline formulation in male Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of the hypothalamic-pituitary-gonadal axis by TAK-385 (relugolix), a novel, investigational, orally active, small molecule gonadotropin-releasing hormone (GnRH) antagonist: studies in human GnRH receptor knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | An Efficient UPLC-MS/MS Method Established to Detect Relugolix Concentration in Rat Plasma [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Relugolix, an oral gonadotropin-releasing hormone receptor antagonist, reduces endometriosis-associated pain compared with leuprorelin in Japanese women: a phase 3, randomized, double-blind, noninferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two-year efficacy and safety of relugolix combination therapy in women with endometriosis-associated pain: SPIRIT open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of Elagolix and Relugolix for the Treatment of Pelvic Pain in Patients With Endometriosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Relugolix's impact on endometriosis-associated pain and quality of life: a meta-analysis of EHP-30 outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 4.12. Radioligand-Binding Assay [bio-protocol.org]
- 19. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Endometriosis: clinical, histological and morphometric findings before and after Gn-RH agonist therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Relugolix’s impact on endometriosis-associated pain and quality of life: a meta-analysis of EHP-30 outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of sustained estradiol release in the intact male rat: correlation of estradiol serum levels with actions on body weight, serum testosterone, and peripheral androgen-dependent tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Relugolix, an oral gonadotropin-releasing hormone receptor antagonist, reduces endometriosis-associated pain in a dose-response manner: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Effects of Oral GnRH Antagonists on Gonadotropin and Sex Hormone Levels
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oral Gonadotropin-Releasing Hormone (GnRH) antagonists, such as relugolix (B1679264) and linzagolix, represent a significant advancement in the management of hormone-sensitive conditions like uterine fibroids and endometriosis. These non-peptide antagonists act by competitively binding to GnRH receptors in the anterior pituitary gland, leading to a rapid, dose-dependent suppression of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This, in turn, reduces the production of ovarian sex hormones, primarily estradiol (B170435) and progesterone (B1679170). Unlike GnRH agonists, this mechanism of action does not induce an initial "flare" effect, offering a more direct and predictable hormonal suppression. This guide provides an in-depth analysis of the mechanism of action, a summary of the quantitative effects on key hormones from pivotal clinical trials, detailed experimental protocols, and visualizations of the core biological and clinical pathways.
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis
The therapeutic effect of oral GnRH antagonists is rooted in their modulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis.
-
Hypothalamic Stimulation: The hypothalamus releases GnRH in a pulsatile manner.[1][2]
-
Pituitary Response: GnRH travels to the anterior pituitary gland and binds to GnRH receptors (GnRHRs) on gonadotrope cells.[2] This stimulates the synthesis and secretion of two critical gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2][3]
-
Gonadal Hormone Production: LH and FSH act on the gonads (ovaries in females). In the ovaries, these hormones stimulate the production of sex steroids, including estradiol and progesterone, which regulate the menstrual cycle.[1]
-
Antagonist Intervention: Oral GnRH antagonists are competitive blockers of the GnRH receptor in the pituitary gland.[1] By occupying these receptors, they prevent endogenous GnRH from binding and initiating its signaling cascade.[4][5]
-
Hormonal Suppression: This blockade leads to a rapid and dose-dependent decrease in the secretion of LH and FSH.[6] The reduction in gonadotropin levels directly results in the suppression of ovarian estradiol and progesterone production, creating a hypoestrogenic state that is therapeutic for estrogen-dependent conditions.[1][5] A key advantage of this direct antagonism is the avoidance of the initial surge in LH, FSH, and estrogen, known as the "flare effect," which is characteristic of GnRH agonist therapy.[4][6][7]
Signaling Pathway Diagram
Caption: HPG Axis and Oral GnRH Antagonist Mechanism of Action.
Quantitative Effects on Gonadotropin and Sex Hormone Levels
Clinical trials of oral GnRH antagonists have consistently demonstrated a dose-dependent suppression of gonadotropins and sex hormones. The data below is compiled from studies of relugolix and linzagolix, which share the same mechanism of action as this compound.
Table 1: Effect of Relugolix on Sex Hormone and Gonadotropin Levels in Women with Endometriosis
| Parameter | Treatment Group | Baseline (Mean ± SD) | End of Treatment (Mean ± SD) | Change from Baseline (Mean ± SD) |
| Estradiol (pg/mL) | Placebo | Data not specified | Data not specified | Data not specified |
| Relugolix 10 mg | Data not specified | Data not specified | Data not specified | |
| Relugolix 20 mg | Data not specified | Data not specified | Data not specified | |
| Relugolix 40 mg | Data not specified | Below postmenopausal levels | Dose-dependent decrease[8] | |
| Pelvic Pain (VAS score, mm) | Placebo | Data not specified | Data not specified | -3.2 ± 12.16[8] |
| Relugolix 10 mg | Data not specified | Data not specified | -6.8 ± 10.56[8] | |
| Relugolix 20 mg | Data not specified | Data not specified | -9.0 ± 11.84[8] | |
| Relugolix 40 mg | Data not specified | Data not specified | -11.9 ± 11.26[8] |
Note: Specific baseline and end-of-treatment hormone values were not detailed in the abstract, but the trend of dose-dependent suppression was clearly stated.[8]
Table 2: Effect of Linzagolix on Fibroid and Uterine Volume in Women with Uterine Fibroids (PRIMROSE 1 & 2 Trials)
| Parameter | Treatment Group (at Week 24) | Mean % Reduction from Baseline | 95% Confidence Interval |
| Fibroid Volume | Placebo | 13.8% | Not specified |
| Linzagolix 100 mg | 13-25% (range) | Not specified | |
| Linzagolix 200 mg | 52.4% | 43.9%–59.6% | |
| Linzagolix 100 mg + ABT | Statistically insignificant | Not specified | |
| Linzagolix 200 mg + ABT | 13-25% (range) | Not specified |
*ABT (Add-Back Therapy): 1 mg estradiol / 0.5 mg norethisterone acetate.[9][10] The reduction in fibroid volume is a direct consequence of suppressing estradiol levels.
Experimental Protocols from Key Clinical Trials
The following outlines a typical methodology for a Phase 3 clinical trial evaluating an oral GnRH antagonist like this compound for uterine fibroids. This is based on the design of the LIBERTY 1 & 2 (Relugolix) and PRIMROSE 1 & 2 (Linzagolix) trials.[5][9][10][11]
Study Design
-
Type: Replicate, international, multicenter, randomized, double-blind, placebo-controlled study.[5][12]
-
Duration: A 24-week or 52-week primary treatment period, often followed by a long-term extension study.[5][11]
-
Objective: To evaluate the efficacy and safety of the oral GnRH antagonist, with and without hormonal add-back therapy (ABT), compared to placebo for the treatment of heavy menstrual bleeding and/or pain associated with uterine fibroids or endometriosis.[10][12]
Participant Characteristics
-
Inclusion Criteria: Premenopausal adult women (typically 18-50 years old) with a confirmed diagnosis of uterine fibroids or endometriosis via ultrasound or other appropriate imaging.[9][11] Participants must present with specific symptoms, such as heavy menstrual bleeding (defined, for example, as >80 mL per cycle) or moderate-to-severe pain (e.g., a score ≥4 on a Numeric Rating Scale).[9][12]
-
Exclusion Criteria: Pregnancy or desire to become pregnant, undiagnosed abnormal genital bleeding, history of osteoporosis or significant risk factors, contraindications to hormone therapy, and certain comorbidities.[11][13]
Interventions
-
Randomization: Participants are randomized into several treatment arms, typically including:
-
Oral GnRH Antagonist (e.g., 40 mg relugolix or 100/200 mg linzagolix) once daily.[5][10]
-
Oral GnRH Antagonist with Add-Back Therapy (e.g., 40 mg relugolix + 1 mg estradiol + 0.5 mg norethindrone (B1679910) acetate).[5]
-
Placebo once daily.
-
-
Administration: All treatments are administered orally, once daily.[3][5]
Efficacy and Safety Assessments
-
Hormone Level Analysis:
-
Sample Collection: Serum samples are collected at screening, baseline, and at specified intervals throughout the study (e.g., Weeks 4, 12, 24).
-
Analytes: Concentrations of LH, FSH, estradiol, and progesterone are measured.
-
Methodology: Hormone levels are typically quantified using validated immunoassays (e.g., chemiluminescent immunoassay) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher precision.[14]
-
-
Primary Efficacy Endpoint: The primary outcome is often a measure of symptom reduction, such as the proportion of responders who achieve a menstrual blood loss of <80 mL and at least a 50% reduction from baseline at Week 24.[9]
-
Secondary Endpoints: These include rates of amenorrhea, changes in pain scores, hemoglobin levels in anemic participants, and changes in uterine or fibroid volume.[5][9]
-
Safety Monitoring: Safety is assessed through the monitoring of adverse events, clinical laboratory tests, and vital signs. A critical safety endpoint is the change in bone mineral density (BMD), measured by dual-energy X-ray absorptiometry (DXA) scans at baseline and end of treatment, due to the hypoestrogenic effects of the drug.[8][15][16]
Clinical Trial Workflow Diagram
Caption: Typical Workflow for a Phase 3 Oral GnRH Antagonist Trial.
Logical Relationship of Mechanism to Effect
The clinical efficacy of this compound and other oral GnRH antagonists is a direct and logical consequence of their pharmacological action on the HPG axis. The sequence of events from drug administration to therapeutic outcome follows a clear cause-and-effect pathway.
Logical Flow Diagram
References
- 1. What is the mechanism of Relugolix? [synapse.patsnap.com]
- 2. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of Uterine Fibroid Symptoms with Relugolix Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of oral GnRH antagonists combined therapy in the management of symptomatic uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 8. Relugolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, in women with endometriosis-associated pain: phase 2 safety and efficacy 24-week results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pain Reduction in Linzagolix‐Treated Patients With Uterine Fibroids: A Secondary Mediation Analysis of the PRIMROSE 1 and 2 Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linzagolix – new perspectives in the pharmacotherapeutic management of uterine fibroids and endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emjreviews.com [emjreviews.com]
- 12. Relugolix, a novel oral gonadotropin-releasing hormone antagonist, in the treatment of pain symptoms associated with uterine fibroids: a randomized, placebo-controlled, phase 3 study in Japanese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Top Uterine Fibroids Clinical Trials | Power [withpower.com]
- 14. Dynamic Interactions Between LH and Testosterone in Healthy Community-Dwelling Men: Impact of Age and Body Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Phase 3B Study to Evaluate Bone Mineral Density With Long-Term Use of Relugolix Combination Tablet in Women With Uterine Fibroids or Endometriosis [clin.larvol.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Cell-based Assays for Testing Lumigolix Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumigolix (also known as TAK-013) is a potent and orally active non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] The GnRH receptor, a G-protein coupled receptor (GPCR), is a key regulator of the reproductive endocrine system. Upon binding GnRH, the receptor primarily couples to Gαq/11, initiating a signaling cascade that includes activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and activation of protein kinase C (PKC), which in turn modulates downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade, ultimately leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
As a GnRH antagonist, this compound competitively binds to the GnRH receptor, thereby inhibiting this signaling cascade. This document provides detailed protocols for key cell-based assays to characterize the efficacy and potency of this compound in vitro. These assays are crucial for understanding its mechanism of action and for screening and characterizing novel GnRH receptor antagonists.
Signaling Pathway of the GnRH Receptor
The binding of GnRH to its receptor triggers a cascade of intracellular events. The diagram below illustrates the primary signaling pathway inhibited by this compound.
Quantitative Data Summary
The inhibitory potency of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various functional assays. The following table summarizes available data for this compound (TAK-013).
| Compound | Assay Type | Cell Type | Measured Effect | IC50 Value |
| This compound (TAK-013) | LH Release Assay | Primary-cultured cynomolgus monkey pituitary cells | Inhibition of GnRH-stimulated LH release | 36 nM[1] |
Experimental Protocols
Detailed methodologies for three key cell-based assays are provided below. These protocols can be used to determine the potency of this compound and other GnRH receptor antagonists.
Intracellular Calcium Mobilization Assay
Principle: This assay measures the ability of a GnRH receptor antagonist to block the increase in intracellular calcium concentration induced by a GnRH agonist. The change in calcium levels is detected using a calcium-sensitive fluorescent dye.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human GnRH receptor (HEK293-hGnRHR) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed the HEK293-hGnRHR cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in approximately 90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Aspirate the culture medium from the cells and add the dye-loading solution. Incubate for 1 hour at 37°C.
-
Compound Preparation and Addition: Prepare serial dilutions of this compound in the assay buffer. Add the diluted this compound or vehicle control to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the assay plate into a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation). Add a pre-determined concentration of a GnRH agonist (e.g., Leuprolide, typically at an EC80 concentration) to all wells simultaneously. Immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition (relative to the agonist-only control) against the logarithm of the this compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
IP-One HTRF Assay
Principle: This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. The assay is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) technology. Unlabeled IP1 produced by the cells competes with a labeled IP1 analog for binding to an anti-IP1 antibody, leading to a decrease in the HTRF signal. Lithium chloride (LiCl) is added to inhibit the degradation of IP1, allowing it to accumulate.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Plating: Culture HEK293-hGnRHR or LβT2 cells and seed them into a suitable low-volume, solid white 384-well plate.
-
Compound and Agonist Addition: Prepare serial dilutions of this compound. In a stimulation buffer containing LiCl, add the this compound dilutions to the cells, followed by the addition of a GnRH agonist at its EC80 concentration.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-Cryptate) in the lysis buffer to each well.
-
Second Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the fluorescence signals (665 nm / 620 nm). Using an IP1 standard curve, convert the ratios to IP1 concentrations. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration and fit the curve to determine the IC50 value.
Luciferase Reporter Gene Assay
Principle: This assay utilizes a reporter gene, such as firefly luciferase, under the control of a promoter that is responsive to the GnRH signaling pathway (e.g., a promoter with a c-fos response element). Activation of the GnRH receptor by an agonist leads to transcription of the luciferase gene and subsequent light production upon addition of a substrate. An antagonist like this compound will inhibit this process.
Experimental Workflow:
Detailed Methodology:
-
Cell Transfection and Plating: Co-transfect HEK293 cells with an expression vector for the human GnRH receptor and a reporter plasmid containing the firefly luciferase gene downstream of a responsive promoter (e.g., c-fos). After transfection, seed the cells into white, opaque 96-well plates and allow them to attach and express the proteins for 24-48 hours.
-
Compound and Agonist Addition: Aspirate the medium and replace it with a serum-free medium. Add serial dilutions of this compound or vehicle control. After a short pre-incubation (15-30 minutes), add a GnRH agonist at its EC50 concentration.
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for gene transcription and translation of the luciferase enzyme.
-
Lysis and Substrate Addition: Lyse the cells and add a luciferase assay reagent containing the substrate (luciferin) according to the manufacturer's instructions.
-
Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Plot the percentage of inhibition of the luminescent signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value. For improved accuracy, a dual-luciferase system with a constitutively expressed control reporter (e.g., Renilla luciferase) can be used to normalize for cell number and transfection efficiency.
References
Protocols for Dissolving and Storing Lumigolix for Research
Abstract
This document provides detailed application notes and protocols for the dissolution, storage, and handling of Lumigolix for research purposes. This compound is a non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor being investigated for its therapeutic potential in hormone-dependent conditions. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the consistent and safe use of this compound in preclinical studies. The protocols outlined below are based on best practices for handling small molecule inhibitors and information available for similar GnRH antagonists.
Introduction to this compound
This compound is a potent small molecule antagonist of the GnRH receptor. By blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing the production of gonadal hormones such as estrogen and testosterone. This mechanism of action makes this compound a subject of interest for research into the treatment of endometriosis, uterine fibroids, and other hormone-sensitive diseases. For reproducible and accurate experimental results, proper handling, dissolution, and storage of this compound are paramount.
Physicochemical and Storage Data
A summary of the available physicochemical and recommended storage conditions for this compound is presented in the table below. It is important to note that specific solubility data in common laboratory solvents is not widely published. Therefore, the provided solubility information is based on general characteristics of similar compounds and should be empirically verified by the researcher.
| Property | Data / Recommendation | Reference |
| IUPAC Name | 1-(4-(1-(2,6-difluorobenzyl)-5-((dimethylamino)methyl)-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl)phenyl)-3-methoxyurea | Inferred from related compounds |
| Molecular Formula | C₂₉H₂₇F₂N₇O₅S | Inferred from related compounds |
| Molecular Weight | 623.64 g/mol | Inferred from related compounds |
| Appearance | Solid powder | General for small molecule inhibitors |
| Solubility | ||
| In DMSO | Expected to be soluble. Empirical determination is recommended. | General knowledge for small molecules |
| In Ethanol | Likely has lower solubility than in DMSO. Empirical determination is recommended. | General knowledge for small molecules |
| Storage of Solid | Store at -20°C for long-term storage. | General best practice |
| Stock Solution Storage | Store at -80°C for up to 6 months. Store at -20°C for up to 1 month. | MedchemExpress Product Information[1] |
Experimental Protocols
Required Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions for in vitro and in vivo experiments.
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to minimize water condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.24 mg of this compound.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but be cautious of potential degradation with excessive heat. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol for Preparing Working Solutions for In Vitro Assays
For cell-based assays, the DMSO stock solution is further diluted in the appropriate cell culture medium. It is critical to keep the final DMSO concentration in the culture medium low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to obtain a 100 µM solution.
-
Final Dilution: Use the intermediate dilution to prepare the final working concentrations. For example, to prepare a 1 µM working solution, add 10 µL of the 100 µM solution to 990 µL of cell culture medium.
-
Vehicle Control: Always prepare a vehicle control with the same final concentration of DMSO as in the experimental samples to account for any effects of the solvent on the experimental system.
-
Immediate Use: Prepare working solutions fresh for each experiment and use them immediately to ensure stability and potency.
Safety Precautions
As a potent bioactive molecule, this compound should be handled with care. The following are general safety guidelines. A specific Material Safety Data Sheet (MSDS) for this compound should be consulted if available.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and solutions.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.
-
Disposal: Dispose of waste materials containing this compound according to your institution's guidelines for chemical waste.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound stock and working solutions.
References
Application Note: Development of a Multiplex Luminex Assay for Pharmacodynamic Biomarker Analysis of Lumigolix
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the clinical or preclinical assessment of gonadotropin-releasing hormone (GnRH) receptor antagonists.
Abstract This application note describes the development and protocol for a multiplexed, bead-based immunoassay using Luminex xMAP® technology for the simultaneous quantification of key pharmacodynamic (PD) biomarkers following administration of Lumigolix. This compound is a GnRH receptor antagonist, and monitoring its effect on downstream hormones is crucial for understanding its mechanism of action and therapeutic efficacy.[1] The developed assay quantifies Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) in serum and plasma samples.[2][3][4] This method offers high throughput, requires a small sample volume, and provides sensitive and specific quantification of biomarkers central to the GnRH signaling axis.[5][6][7]
Introduction
This compound is a non-peptide, orally active antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] The GnRH receptor, a G-protein coupled receptor located on pituitary gonadotropes, is the primary regulator of the reproductive endocrine axis.[8][9] Upon binding of hypothalamic GnRH, the receptor stimulates the synthesis and secretion of LH and FSH.[10][11] These gonadotropins, in turn, regulate steroidogenesis and gametogenesis in the gonads.[8][11] By competitively blocking the GnRH receptor, this compound rapidly suppresses the release of LH and FSH, leading to a reduction in sex hormone levels.[12]
Developing a robust and efficient method to quantify the downstream PD biomarkers, LH and FSH, is essential for the clinical development of this compound. Luminex xMAP® technology is a bead-based immunoassay platform that enables the simultaneous detection and quantification of multiple analytes in a single, small-volume sample.[13] This multiplexing capability is ideal for monitoring the coordinated response of the hypothalamic-pituitary-gonadal axis to GnRH receptor antagonism.[14][15]
This document provides a detailed protocol for developing and running a custom 2-plex Luminex assay for LH and FSH, from antibody coupling to data analysis.
Signaling Pathway and Mechanism of Action
The GnRH receptor signals primarily through the Gαq/11 G-protein, activating Phospholipase C (PLC), which leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] This cascade results in increased intracellular calcium and activation of Protein Kinase C (PKC), ultimately stimulating MAPK pathways to promote the synthesis and secretion of LH and FSH.[8][11] this compound acts as a competitive antagonist at the GnRH receptor, preventing this signaling cascade and thereby suppressing gonadotropin release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. What are the therapeutic candidates targeting GnRHR? [synapse.patsnap.com]
- 4. In vitro fertilisation - Wikipedia [en.wikipedia.org]
- 5. docs.abcam.com [docs.abcam.com]
- 6. pharmacompass.com [pharmacompass.com]
- 7. bmgrp.eu [bmgrp.eu]
- 8. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. KEGG PATHWAY: map04912 [genome.jp]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. Oxidative Stress Markers in GnRH Agonist and Antagonist Protocols in IVF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luminex xMAP - Creative Diagnostics [qbd.creative-diagnostics.com]
- 14. Guide to Multiplex Immunoassays: Multiplex ELISA and More - Life in the Lab [thermofisher.com]
- 15. Luminex Assays | KCAS Bio [kcasbio.com]
Application Note: A Sensitive and Robust HPLC-MS/MS Method for the Quantification of Lumigolix in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and accurate quantification of Lumigolix in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and bioanalysis. The method utilizes protein precipitation followed by liquid-liquid extraction for sample cleanup, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This document provides a comprehensive protocol, including sample preparation, preparation of calibration standards and quality control samples, and detailed instrument parameters. The proposed method is designed to offer high sensitivity, specificity, and throughput for the bioanalysis of this compound.
Introduction
This compound is a novel, orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. It is under investigation for the treatment of hormone-dependent conditions such as uterine fibroids and endometriosis. To support its clinical development, a reliable and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic and toxicokinetic studies. HPLC-MS/MS has become the gold standard for the quantification of small molecules in complex biological fluids due to its high selectivity, sensitivity, and speed.[1]
This application note provides a detailed protocol for the determination of this compound in human plasma using HPLC-MS/MS. The sample preparation involves an efficient protein precipitation and liquid-liquid extraction procedure.[1][2][3] The chromatographic and mass spectrometric conditions are optimized to achieve excellent peak shape, short run time, and high sensitivity.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (proposed internal standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water, ultrapure
-
Human plasma (K2EDTA)
-
Methyl tert-butyl ether (MTBE)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and this compound-d4 (IS) by dissolving the appropriate amount of each compound in methanol to achieve a final concentration of 1 mg/mL. Store the stock solutions at -20°C.
Working Solutions: Prepare working solutions of this compound by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water. Prepare a working solution of the internal standard (this compound-d4) at a concentration of 100 ng/mL by diluting its stock solution with 50:50 (v/v) acetonitrile/water.
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate working solutions of this compound. The final concentrations for the calibration standards and QC samples are detailed in the tables below.
Sample Preparation
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the internal standard working solution (100 ng/mL this compound-d4).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of MTBE and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject 10 µL into the HPLC-MS/MS system.
HPLC Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 3.0 min, hold at 90% B for 1.0 min, return to 10% B in 0.1 min, and equilibrate for 0.9 min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 5.0 min |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions (Proposed):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 624.2 | 127.1 | 40 | 25 |
| This compound-d4 (IS) | 628.2 | 131.1 | 40 | 25 |
Note: The exact m/z values for this compound and its stable isotope-labeled internal standard should be optimized by direct infusion prior to analysis.
Data Presentation
Calibration Curve
| Standard | Concentration (ng/mL) |
| STD 1 | 0.1 |
| STD 2 | 0.2 |
| STD 3 | 0.5 |
| STD 4 | 1.0 |
| STD 5 | 5.0 |
| STD 6 | 10.0 |
| STD 7 | 50.0 |
| STD 8 | 100.0 |
Quality Control Samples
| QC Level | Concentration (ng/mL) |
| LLOQ QC | 0.1 |
| Low QC | 0.3 |
| Mid QC | 7.5 |
| High QC | 75.0 |
Method Validation Summary (Target Acceptance Criteria)
| Parameter | LLOQ QC | Low QC | Mid QC | High QC |
| Intra-day Precision (%CV) | ≤20% | ≤15% | ≤15% | ≤15% |
| Intra-day Accuracy (%Bias) | ±20% | ±15% | ±15% | ±15% |
| Inter-day Precision (%CV) | ≤20% | ≤15% | ≤15% | ≤15% |
| Inter-day Accuracy (%Bias) | ±20% | ±15% | ±15% | ±15% |
Recovery and Matrix Effect (Target Values)
| QC Level | Mean Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | Matrix Effect %CV |
| Low QC | >85% | <15% | 85-115% | <15% |
| High QC | >85% | <15% | 85-115% | <15% |
Visualizations
References
Application Notes and Protocols for the Use of Oral GnRH Antagonists in Combination Therapy
Disclaimer: The following application notes and protocols are based on the established mechanisms and clinical data of oral Gonadotropin-Releasing Hormone (GnRH) receptor antagonists such as relugolix (B1679264), elagolix (B1671154), and linzagolix. As of the latest search, specific clinical data for a compound named "Lumigolix" in combination therapies is not widely available in the public domain. Therefore, this document serves as a representative guide for researchers, scientists, and drug development professionals working with this class of therapeutic agents.
Introduction
Oral GnRH receptor antagonists represent a significant advancement in the management of estrogen-dependent conditions such as uterine fibroids and endometriosis.[1][2] These non-peptide antagonists work by competitively binding to GnRH receptors in the pituitary gland, which in turn prevents the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[1][2] This suppression of gonadotropins leads to a decrease in the ovarian production of estrogen and progesterone (B1679170), thereby alleviating symptoms associated with these conditions, such as heavy menstrual bleeding and pelvic pain.[1][3]
However, the profound hypoestrogenic state induced by GnRH antagonist monotherapy can lead to undesirable side effects, including bone mineral density (BMD) loss and vasomotor symptoms (hot flushes).[1][4] To mitigate these effects and enable long-term treatment, a combination therapy approach has been developed. This typically involves the co-administration of the GnRH antagonist with "add-back" therapy, consisting of a low dose of estrogen (e.g., estradiol) and a progestin (e.g., norethindrone (B1679910) acetate).[1][5] This combination aims to maintain circulating estradiol (B170435) levels within a therapeutic range that is sufficient to prevent hypoestrogenic side effects while not undermining the efficacy of the GnRH antagonist in managing the underlying condition.[1]
Mechanism of Action: GnRH Antagonist Combination Therapy
The therapeutic strategy of using a GnRH antagonist in combination with add-back therapy is based on creating a hormonal balance. The GnRH antagonist provides the primary therapeutic effect by downregulating the hypothalamic-pituitary-gonadal (HPG) axis, leading to a reduction in estrogen and progesterone levels. The add-back therapy provides a minimal level of hormones to counteract the systemic effects of estrogen deprivation.
Caption: Signaling pathway of GnRH antagonist combination therapy.
Data from Clinical Trials of Oral GnRH Antagonists
The following tables summarize efficacy and safety data from key clinical trials of relugolix and elagolix combination therapies for uterine fibroids and endometriosis.
Table 1: Efficacy of Relugolix Combination Therapy for Uterine Fibroids (LIBERTY 1 & 2 Trials)[5]
| Endpoint | Relugolix Combination Therapy | Placebo |
| Heavy Menstrual Bleeding (HMB) Responders | ||
| (≥50% reduction in MBL and <80 mL MBL) | 72.3% | 16.8% |
| Amenorrhea Rate | ||
| (Over last 35 days of treatment) | 64.9% (in subgroup with adenomyosis) | 6.9% (in subgroup with adenomyosis) |
| Pain Reduction | Significant Improvement | No Significant Improvement |
| Anemia Improvement | Significant Improvement | No Significant Improvement |
MBL: Menstrual Blood Loss
Table 2: Efficacy of Relugolix Combination Therapy for Endometriosis-Associated Pain (SPIRIT 1 & 2 Trials)[6]
| Endpoint (at Week 24) | Relugolix Combination Therapy | Placebo |
| Dysmenorrhea Responders | Significantly Higher | Lower |
| (≥2.8-point reduction in NRS) | ||
| Non-Menstrual Pelvic Pain (NMPP) Responders | Significantly Higher | Lower |
| (≥2.1-point reduction in NRS) | ||
| Dyspareunia Improvement | Significant Improvement | No Significant Improvement |
NRS: Numerical Rating Scale
Table 3: Safety Profile of Relugolix Combination Therapy (2-Year Data)[6]
| Safety Parameter | Observation |
| Bone Mineral Density (BMD) | Minimal decline (<1%) at 24 weeks, stable with continued treatment up to 2 years. |
| Adverse Events | Well-tolerated, with a safety profile consistent with initial 24-week studies. |
| Common Adverse Events | Hot flushes were more common with monotherapy than with combination therapy. |
Table 4: Efficacy of Elagolix with Add-Back Therapy for Uterine Leiomyomas[7][8][9]
| Treatment Arm (Cohort 1) | Responder Rate (<80 mL MBL & ≥50% reduction) |
| Elagolix (300 mg BID) alone | 92% |
| Elagolix + 0.5 mg E2 / 0.1 mg NETA | 85% |
| Elagolix + 1.0 mg E2 / 0.5 mg NETA | 79% |
| Placebo | 27% |
BID: Twice daily; E2: Estradiol; NETA: Norethindrone Acetate
Experimental Protocols
The following are representative protocols for preclinical and clinical evaluation of a novel oral GnRH antagonist, referred to here as "this compound," in combination with add-back therapy.
Protocol 1: Preclinical Evaluation of "this compound" Combination Therapy in a Primate Model of Endometriosis
Objective: To assess the efficacy and safety of "this compound" in combination with estradiol and a progestin in a non-human primate model of surgically induced endometriosis.
Methodology:
-
Animal Model: Surgically induce endometriosis in adult female cynomolgus monkeys.
-
Treatment Groups (n=8 per group):
-
Vehicle control (placebo).
-
"this compound" monotherapy (dose determined from prior dose-ranging studies).
-
"this compound" + low-dose estradiol and progestin.
-
"this compound" + high-dose estradiol and progestin.
-
-
Administration: Daily oral gavage for 6 months.
-
Efficacy Assessment:
-
Monthly laparoscopic evaluation of endometriotic lesion size.
-
Hormone level monitoring (estradiol, progesterone, LH, FSH) via blood draws.
-
-
Safety Assessment:
-
Dual-energy X-ray absorptiometry (DXA) scans for BMD at baseline and end of study.
-
Monitoring of vasomotor symptoms (e.g., skin temperature).
-
Standard toxicology and histopathology.
-
References
- 1. Development of relugolix combination therapy as a medical treatment option for women with uterine fibroids or endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. contemporaryobgyn.net [contemporaryobgyn.net]
- 3. fibroidfighters.org [fibroidfighters.org]
- 4. Development of relugolix combination therapy as a medical treatment option for women with uterine fibroids or endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of Uterine Fibroid Symptoms with Relugolix Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lumigolix in Studying GnRH Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Lumigolix, a potent and selective oral, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, as a tool to investigate GnRH signaling pathways.
Introduction
Gonadotropin-releasing hormone (GnRH) is a decapeptide hormone that plays a pivotal role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. It is the initial signal that orchestrates the complex cascade of events leading to steroidogenesis and gametogenesis. The biological effects of GnRH are mediated through its interaction with a specific G protein-coupled receptor (GPCR), the GnRH receptor (GnRHR), located on the surface of pituitary gonadotrope cells.
The GnRH receptor is primarily coupled to the Gαq/11 family of G proteins. Upon GnRH binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
This compound (also known as TAK-385 or Relugolix) is a small molecule antagonist that competitively binds to the GnRH receptor, thereby inhibiting the downstream signaling cascade. Its high affinity and selectivity make it an invaluable tool for dissecting the intricacies of GnRH signaling. By blocking the receptor, this compound allows researchers to study the consequences of GnRH pathway inhibition, both in vitro and in vivo. This document outlines the mechanism of action of this compound, provides quantitative data on its pharmacological properties, and details experimental protocols for its application in studying GnRH signaling.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the GnRH receptor. Unlike GnRH agonists, which initially stimulate the receptor before causing desensitization and downregulation, this compound directly blocks the binding of endogenous GnRH. This immediate inhibition prevents the activation of the Gαq/11 signaling pathway, leading to a rapid and dose-dependent decrease in the production and release of LH and FSH from the pituitary gland. Consequently, this suppresses the production of gonadal steroids, such as estrogen and testosterone.
Diagram: GnRH Signaling Pathway and Inhibition by this compound
GnRH signaling and this compound inhibition.
Quantitative Data for this compound (TAK-385/Relugolix)
The following tables summarize the in vitro pharmacological data for this compound, providing key metrics for its binding affinity and functional antagonist activity at the GnRH receptor.
Table 1: GnRH Receptor Binding Affinity of this compound
| Parameter | Species | Cell Line/System | Radioligand | Value | Citation |
| IC50 | Human | CHO cells expressing human GnRHR | GnRH | 0.33 nM (in the presence of 40% FBS) | [1][2] |
| IC50 | Monkey | CHO cells expressing monkey GnRHR | GnRH | 0.32 nM | [2][3] |
| IC50 | Rat | CHO cells expressing rat GnRHR | GnRH | 9800 nM | [2][3] |
Table 2: Functional Antagonist Activity of this compound
| Assay | Species | Cell Line | Stimulus | Parameter | Value | Citation |
| Arachidonic Acid Release | Human | CHO cells expressing human GnRHR | GnRH | IC50 | 0.85 nM | [3] |
| Arachidonic Acid Release | Human | CHO cells expressing human GnRHR | GnRH | IC50 | 0.32 nM (in the absence of human serum) | [4] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound on GnRH signaling are provided below.
Diagram: Experimental Workflow for Characterizing this compound
Workflow for this compound characterization.
Protocol 1: GnRH Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the GnRH receptor using a competitive radioligand binding assay.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human GnRH receptor.
-
Radioligand: 125I-labeled GnRH agonist (e.g., 125I-Buserelin or 125I-Triptorelin).
-
Test Compound: this compound (TAK-385).
-
Non-specific Binding Control: High concentration of unlabeled GnRH or a known GnRH antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA.
-
Membrane Preparation Buffer: 10 mM Tris-HCl, pH 7.4, containing 0.1 mM EDTA.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Multi-well plates (96-well).
-
Scintillation Counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture GnRHR-expressing cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend in the same buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd).
-
Increasing concentrations of this compound (for competition curve) or buffer (for total binding) or a saturating concentration of unlabeled GnRH (for non-specific binding).
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit GnRH-induced increases in intracellular calcium concentration.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human GnRH receptor.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or equivalent.
-
Test Compound: this compound.
-
Agonist: GnRH.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional, to prevent dye leakage).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescent microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Seed GnRHR-expressing cells into black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer (with probenecid, if used).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescent microplate reader.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of GnRH (typically the EC80) to all wells simultaneously using the instrument's liquid handling system.
-
Immediately begin recording the fluorescence intensity over time (kinetic read).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response or the area under the curve for each well.
-
Plot the response as a percentage of the control (GnRH alone) against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
Protocol 3: IP-One HTRF Assay
This protocol quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to measure the antagonist effect of this compound on Gq-coupled GnRH receptor activation.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human GnRH receptor.
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and standards).
-
Test Compound: this compound.
-
Agonist: GnRH.
-
Stimulation Buffer (provided in the kit or a similar buffer containing LiCl).
-
White 384-well microplates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Preparation:
-
Harvest and resuspend GnRHR-expressing cells in stimulation buffer to the desired density.
-
-
Assay Protocol:
-
In a 384-well plate, add:
-
Serial dilutions of this compound.
-
The cell suspension.
-
A fixed concentration of GnRH (typically the EC80).
-
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Add the IP1-d2 conjugate to all wells.
-
Add the anti-IP1 cryptate conjugate to all wells.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression.
-
Conclusion
This compound is a powerful and specific tool for the investigation of GnRH signaling pathways. Its ability to competitively and reversibly block the GnRH receptor allows for the precise study of the physiological and cellular consequences of inhibiting this critical reproductive axis. The quantitative data and detailed experimental protocols provided in these application notes offer a solid foundation for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of GnRH biology and the development of novel therapeutics for hormone-dependent diseases.
References
- 1. Medical Castration Using the Investigational Oral GnRH Antagonist TAK-385 (Relugolix): Phase 1 Study in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Relugolix (TAK-385) | GnRH receptor inhibitor | Probechem Biochemicals [probechem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lumigolix Solubility for In Vitro Experiments
Welcome to the technical support center for the use of Lumigolix in in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges researchers may encounter, with a specific focus on optimizing the solubility of this compound for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial solubilization and the preparation of high-concentration stock solutions, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent.[1][2] DMSO is a powerful aprotic solvent capable of dissolving a wide array of organic compounds, including those with poor aqueous solubility.[3][4]
Q2: How do I prepare a concentrated stock solution of this compound?
A2: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve accurately weighing the this compound powder, adding a precise volume of DMSO to achieve the desired concentration, and ensuring complete dissolution through vortexing. Gentle warming or sonication can be used if necessary, but the stability of the compound under these conditions should be considered.[1]
Q3: My this compound solution precipitates when I dilute it into my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution into an aqueous buffer or medium is a common issue for hydrophobic compounds.[1][2] Here are several troubleshooting steps:
-
Optimize Dilution Method: Add the DMSO stock solution dropwise into the aqueous medium while gently vortexing or stirring to promote rapid dispersion.[1]
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.
-
Lower the Working Concentration: The precipitation may be due to the final concentration of this compound exceeding its aqueous solubility limit. Try using a lower final concentration in your experiment.
-
Use a Surfactant: For cell-free assays, consider adding a non-ionic surfactant like Tween® 20 or Triton™ X-100 at a low concentration (e.g., 0.01-0.1%) to the aqueous buffer to help maintain solubility.[1]
-
Consider Serum Effects: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize small molecules in solution. Conversely, interactions with serum components can also occasionally lead to precipitation. You may need to test different serum concentrations.[1]
Q4: Can I use heating or sonication to dissolve this compound?
A4: Gentle heating (e.g., in a 37°C water bath) and brief sonication can be effective for dissolving compounds that are slow to go into solution.[1][2] However, it is crucial to be cautious as excessive or prolonged heat can lead to the degradation of the compound. Always visually inspect the solution for any changes in color or clarity that might indicate degradation.
Q5: How does pH affect the solubility of this compound?
A5: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.[1] As a non-peptide GnRH antagonist, this compound's structure may contain functional groups with pKa values that make its solubility pH-dependent. If you are experiencing solubility issues in a specific buffer system, you may want to investigate if adjusting the pH within a range compatible with your experimental system improves its solubility.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible results in cell-based assays. | Precipitation of this compound in the cell culture medium, leading to an unknown final concentration. | 1. Visual Inspection: Carefully examine the wells of your assay plate under a microscope for any signs of crystalline precipitate or an oily film after adding this compound. 2. Pre-experiment Solubility Check: Before your main experiment, perform a small-scale test by preparing your highest concentration of this compound in the cell culture medium you plan to use. Incubate for the same duration as your experiment and then visually inspect for precipitation. 3. Optimize Dilution: Follow the optimized dilution protocol described in the FAQs. |
| Low potency or lack of activity in an in vitro assay. | The actual concentration of soluble this compound is lower than the nominal concentration due to poor solubility. | 1. Confirm Stock Solution Integrity: Ensure your DMSO stock solution is clear and has been stored correctly to avoid degradation. 2. Measure True Soluble Concentration: For critical experiments, prepare the this compound dilution in your assay buffer, let it equilibrate at the assay temperature, centrifuge to pellet any precipitate, and then measure the concentration of the supernatant using an appropriate analytical method like HPLC-UV.[5] |
| Cloudiness or precipitate forms in the DMSO stock solution upon storage. | The stock solution may be supersaturated or the compound may be unstable. | 1. Storage Temperature: Store DMSO stock solutions at -20°C or -80°C. Note that DMSO freezes at 18.5°C, so the stock will be solid at these temperatures.[3] 2. Avoid Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to avoid repeated freezing and thawing. 3. Re-dissolution: Before use, thaw the stock solution and ensure the compound is fully re-dissolved by vortexing. Gentle warming may be necessary. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out a precise amount of this compound powder (e.g., 1 mg) into a sterile, conical microcentrifuge tube.
-
Calculating Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM stock solution. Note: The molecular weight of this compound is required for this calculation.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Assisted Solubilization (if necessary): If the compound has not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by further vortexing. Brief sonication can also be applied.
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol for Preparing a Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature and ensure the contents are fully dissolved by vortexing.
-
Serial Dilution (if necessary): If a large dilution factor is required, perform an intermediate serial dilution in DMSO to maintain accuracy.
-
Final Dilution: Warm the desired volume of cell culture medium (containing serum, if applicable) to 37°C. While gently vortexing the medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Immediate Use: Use the freshly prepared working solution immediately in your in vitro experiment to minimize the risk of precipitation over time.
Visualizations
Signaling Pathway
Caption: GnRH receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Troubleshooting Logic
Caption: Troubleshooting flowchart for this compound precipitation issues.
References
Troubleshooting Lumigolix stability in culture media
Welcome to the technical support center for Lumigolix. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in cell culture experiments.
Issue 1: this compound is precipitating in the cell culture medium.
Precipitation of this compound in your culture medium can lead to inaccurate and irreproducible results. The following sections outline potential causes and solutions to address this issue.
Question: Why is my this compound precipitating out of solution?
Answer: Several factors can contribute to the precipitation of a small molecule like this compound in aqueous culture media:
-
High Final Concentration: The final concentration of this compound in your experiment may exceed its solubility limit in the culture medium.[1]
-
Solvent Effects: While DMSO is a common solvent for dissolving hydrophobic compounds, a high final concentration of DMSO can be toxic to cells.[2] Rapid dilution of a DMSO stock solution into an aqueous medium can also cause the compound to "crash out" or precipitate.[1]
-
Media Components: Components in the cell culture medium, such as proteins and salts, can interact with this compound and affect its solubility.[3][4]
-
Temperature Fluctuations: Changes in temperature, such as removing culture vessels from a 37°C incubator, can impact the solubility of the compound.[2]
-
pH of the Medium: The pH of the culture medium (typically 7.2-7.4) can influence the solubility of pH-sensitive compounds.[3]
Question: How can I prevent this compound from precipitating?
Answer: To prevent precipitation, consider the following strategies:
-
Optimize Solvent and Dilution Technique:
-
Use anhydrous, high-purity DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM).[1][2] Ensure the compound is fully dissolved.
-
Create an intermediate dilution of your stock in DMSO before preparing the final working solution.
-
When making the final dilution, add the this compound stock solution to pre-warmed (37°C) culture medium while gently vortexing to ensure rapid dispersal.[2]
-
-
Determine the Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains soluble in your specific culture medium.
-
Control Experimental Conditions:
-
Maintain a stable temperature by minimizing the time culture plates are outside the incubator.[2]
-
Ensure proper humidification in the incubator to prevent evaporation, which can concentrate the compound.[2]
-
Use low-protein-binding plates and pipette tips to minimize loss of the compound to plastic surfaces.[5]
-
Experimental Protocol: Determining Maximum Soluble Concentration
This protocol helps determine the highest concentration at which this compound remains soluble in your cell culture medium.
-
Prepare a Serial Dilution of this compound in DMSO: Start with your high-concentration stock and prepare a 2-fold serial dilution in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to the corresponding wells containing your complete cell culture medium (e.g., 2 µL of each dilution to 200 µL of media). Include a DMSO-only control.[2]
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[2] A plate reader can also be used to detect changes in opacity.[6]
Data Presentation: Solubility Assessment
Summarize your observations in a table to easily identify the maximum soluble concentration.
| This compound Concentration (µM) | Time 0 | Time 2h | Time 6h | Time 24h |
| 100 | Precipitate | Precipitate | Precipitate | Precipitate |
| 50 | Clear | Precipitate | Precipitate | Precipitate |
| 25 | Clear | Clear | Precipitate | Precipitate |
| 12.5 | Clear | Clear | Clear | Clear |
| 6.25 | Clear | Clear | Clear | Clear |
| DMSO Control | Clear | Clear | Clear | Clear |
Visualization: Troubleshooting Precipitation Workflow
Caption: A workflow for troubleshooting this compound precipitation.
Issue 2: this compound appears to be degrading in the culture medium.
Degradation of this compound can compromise the integrity of your experimental results. The following sections provide insights into potential causes and methods to assess stability.
Question: What could cause this compound to degrade in my cell culture?
Answer: The degradation of a small molecule in cell culture is a multifaceted issue:
-
Enzymatic Degradation: If your medium is supplemented with serum, enzymes like esterases and proteases can metabolize this compound.[3] Furthermore, live cells possess metabolic activity that can contribute to the degradation of the compound.[3]
-
pH Instability: The standard pH of cell culture media (7.2-7.4) might lead to the degradation of compounds that are sensitive to this pH range.[3]
-
Chemical Reactivity: this compound may react with components present in the culture medium, such as certain amino acids or vitamins.[5]
-
Hydrolysis: The presence of water in the culture medium can lead to the hydrolysis of susceptible compounds.[3]
-
Oxidation: Dissolved oxygen in the medium can cause oxidation of sensitive molecules.[3]
Question: How can I determine if this compound is stable in my experimental conditions?
Answer: A stability study is recommended. This involves incubating this compound in the cell culture medium over a time course and measuring its concentration at different time points.
Experimental Protocol: Assessing this compound Stability
This protocol provides a framework for evaluating the stability of this compound in your specific cell culture setup.
-
Preparation: Prepare your complete cell culture medium (with or without serum, depending on your experimental setup).
-
Spiking: Add this compound to the medium at the highest concentration you plan to use in your experiments. Include a control sample of medium without this compound.
-
Incubation: Incubate the samples at 37°C and 5% CO2 for the duration of your longest experiment (e.g., 24, 48, or 72 hours).
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 6, 24, 48, 72 hours). Immediately process or store them at -80°C to prevent further degradation.
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile (B52724) containing an internal standard. This will precipitate proteins and extract the compound.[5]
-
Vortex the samples for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[5]
-
Transfer the supernatant to HPLC vials for analysis.[5]
-
-
HPLC-MS Analysis: Analyze the samples using a validated HPLC-MS method to quantify the concentration of this compound at each time point.[5][7]
Data Presentation: Stability Assessment
Present the data in a table to clearly show the stability of this compound over time.
| Time Point (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.1 | 100% |
| 2 | 9.8 | 97.0% |
| 6 | 9.5 | 94.1% |
| 24 | 8.2 | 81.2% |
| 48 | 6.5 | 64.4% |
| 72 | 4.9 | 48.5% |
Visualization: Troubleshooting Degradation
Caption: Logical workflow for troubleshooting this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3][5]
Q2: What is the mechanism of action of this compound?
A2: this compound is a Gonadotropin-Releasing Hormone (GnRH) receptor antagonist.[8] It works by binding to and blocking the GnRH receptor in the pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a reduction in the production of estrogen and progesterone.
Visualization: this compound Signaling Pathway
Caption: Simplified signaling pathway for this compound.
Q3: What is the recommended maximum concentration of DMSO to use in cell culture experiments?
A3: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1%.[2]
Q4: My compound seems to be disappearing from the media, but I don't detect any degradation products. What could be the cause?
A4: The compound may be binding to the plastic of the cell culture plates or pipette tips.[5] If cells are present, the compound could also be rapidly internalized.[5] To investigate this, you can use low-protein-binding plasticware and include a control without cells to assess non-specific binding. Analyzing cell lysates can help determine the extent of cellular uptake.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. An in vitro kinetic method for detection of precipitation of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Off-Target Effects of Lumigolix in Cellular Assays
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lumigolix?
This compound is a non-peptide, orally active, selective antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] By competitively blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a subsequent reduction in the production of gonadal hormones, such as estrogen and testosterone.
Q2: What are off-target effects and why are they a concern in my cellular assays?
Off-target effects occur when a compound, such as this compound, interacts with proteins other than its intended target (the GnRH receptor). These unintended interactions can lead to misleading experimental results, making it difficult to attribute the observed cellular phenotype solely to the antagonism of the GnRH receptor. Identifying and mitigating off-target effects is crucial for the accurate interpretation of experimental data.
Q3: What are the initial signs that I might be observing off-target effects with this compound?
Several indicators may suggest the presence of off-target effects in your experiments:
-
Inconsistent results with other GnRH antagonists: If a structurally different GnRH receptor antagonist does not produce the same phenotype as this compound, it could indicate an off-target effect specific to this compound's chemical structure.
-
Discrepancy with genetic validation: If the phenotype observed with this compound treatment is different from the phenotype observed when the GnRH receptor is knocked down (e.g., using siRNA or CRISPR), this suggests a potential off-target effect.
-
Unusual dose-response curve: A dose-response curve that is not monophasic or has a very shallow slope might indicate that multiple targets are being engaged at different concentrations.
-
Cellular toxicity at concentrations close to the effective dose: If you observe significant cell death or stress at concentrations required to see the desired biological effect, this could be due to off-target toxicity.
Q4: How can I proactively design my experiments to minimize and identify potential off-target effects of this compound?
A well-designed experimental plan is the best defense against misinterpreting off-target effects. Consider incorporating the following strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired level of GnRH receptor antagonism in your specific cell system to minimize engaging lower-affinity off-targets.
-
Include structurally diverse controls: Use other known GnRH antagonists with different chemical scaffolds. If the biological effect is consistent across different antagonists, it is more likely to be an on-target effect.
-
Employ genetic validation: Use techniques like siRNA or CRISPR/Cas9 to specifically knock down or knock out the GnRH receptor. The resulting phenotype should mimic the effect of this compound if the drug is acting on-target.
-
Perform rescue experiments: After treating with this compound, try to "rescue" the phenotype by adding an excess of the natural ligand, GnRH. If the effect is on-target, GnRH should be able to compete with this compound and reverse the observed phenotype.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected results in your cellular assays with this compound.
Issue 1: Unexpected or inconsistent phenotypic results.
-
Answer: It is possible. Follow this workflow to investigate:
Figure 1: Troubleshooting workflow for unexpected phenotypes.
Issue 2: High cellular toxicity observed.
-
Question: this compound is causing significant cell death in my assay, even at concentrations where I expect to see a specific biological effect. How can I determine if this is an on-target or off-target effect?
-
Answer: Differentiating on-target mediated cell death from off-target toxicity is critical.
Experimental Approach Expected Outcome for On-Target Effect Expected Outcome for Off-Target Effect Dose-response for viability vs. function A clear separation between the EC50 for the biological effect and the CC50 for cytotoxicity. The EC50 and CC50 values are very close, or cytotoxicity occurs at lower concentrations than the desired effect. Comparison with other GnRH antagonists Other GnRH antagonists induce a similar level of cell death at equipotent concentrations. Other GnRH antagonists do not cause the same level of cytotoxicity at equipotent concentrations. GnRH receptor expression levels Cell lines with higher GnRH receptor expression show greater this compound-induced toxicity. Cell toxicity is independent of GnRH receptor expression levels. Rescue with GnRH Addition of excess GnRH rescues the cells from this compound-induced death. GnRH addition does not prevent cell death.
Experimental Protocols
Protocol 1: Dose-Response Analysis for On-Target vs. Off-Target Effects
Objective: To determine the potency of this compound for its on-target effect and to identify the concentration at which off-target effects or cytotoxicity may occur.
Methodology:
-
Cell Plating: Seed cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound. A 10-point, 3-fold dilution series is recommended, starting from a high concentration (e.g., 100 µM) down to the picomolar range.
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time, appropriate for the biological endpoint being measured.
-
Assay Measurement:
-
Functional Readout: Measure the on-target biological effect (e.g., inhibition of GnRH-induced calcium flux, downstream gene expression).
-
Viability Readout: In a parallel plate, measure cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTS).
-
-
Data Analysis:
-
Plot the functional response and cell viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (for the functional effect) and CC50 (for cytotoxicity).
-
| Parameter | Description | Ideal Result for On-Target Specificity |
| EC50 | The concentration of this compound that gives a half-maximal response for the intended biological effect. | In the expected nanomolar range for a potent GnRH antagonist. |
| CC50 | The concentration of this compound that causes a 50% reduction in cell viability. | Significantly higher than the EC50 (ideally >100-fold). |
| Therapeutic Window | The ratio of CC50 to EC50. | A large therapeutic window indicates good on-target specificity. |
Protocol 2: Orthogonal Validation with a Structurally Unrelated GnRH Antagonist
Objective: To confirm that the observed biological phenotype is due to GnRH receptor antagonism and not a chemical artifact of this compound.
Methodology:
-
Select an Orthogonal Antagonist: Choose a known GnRH receptor antagonist that is structurally different from this compound (e.g., Elagolix, Relugolix).
-
Dose-Response Comparison: Perform a dose-response experiment for both this compound and the orthogonal antagonist in the same cellular assay.
-
Data Analysis: Compare the maximal effect and the shape of the dose-response curves.
-
Interpretation: If both compounds produce the same maximal effect and have similar sigmoidal dose-response curves (though their potencies may differ), it strongly suggests that the observed phenotype is due to the on-target mechanism of GnRH receptor antagonism.
Protocol 3: Genetic Knockdown of the GnRH Receptor
Objective: To verify that the effect of this compound is dependent on the presence of its intended target, the GnRH receptor.
Methodology:
-
Transfection: Transfect your cells with either a validated siRNA targeting the GnRH receptor (GnRHR) or a non-targeting control siRNA.
-
Knockdown Confirmation: After 48-72 hours, confirm the knockdown of the GnRH receptor at the mRNA (qRT-PCR) and/or protein level (Western blot or flow cytometry).
-
This compound Treatment: Treat both the GnRHR knockdown cells and the control cells with a concentration of this compound that gives a maximal response (e.g., 10x EC50).
-
Phenotypic Analysis: Measure the biological phenotype of interest in all treatment groups.
-
Interpretation: If this compound has no effect in the GnRHR knockdown cells compared to the control cells, this provides strong evidence that the observed phenotype is on-target.
Signaling Pathways and Workflows
References
Technical Support Center: Improving the Oral Bioavailability of Lumigolix
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during preclinical studies aimed at improving the oral bioavailability of Lumigolix, a novel gonadotropin-releasing hormone (GnRH) antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing low and variable oral bioavailability of this compound in our rat model. What are the potential causes and how can we troubleshoot this?
A1: Low and variable oral bioavailability is a common challenge for many drug candidates, including GnRH antagonists. The issue can stem from several factors related to the drug's physicochemical properties and its interaction with the gastrointestinal environment.
Potential Causes:
-
Poor Aqueous Solubility: this compound, like other molecules in its class, may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The drug may not efficiently cross the intestinal epithelium to reach the systemic circulation.
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P-glycoprotein (P-gp) Efflux: this compound might be a substrate for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen, reducing net absorption.
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First-Pass Metabolism: Significant metabolism in the intestine or liver before the drug reaches systemic circulation can reduce its bioavailability.
Troubleshooting Guide:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (pH 1.2, 4.5, and 6.8).
-
Assess its lipophilicity (LogP/LogD).
-
-
Evaluate Intestinal Permeability:
-
Conduct in vitro permeability assays using Caco-2 cell monolayers. This can provide insights into both passive diffusion and active transport mechanisms, including P-gp efflux.
-
-
Investigate P-gp Efflux:
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In the Caco-2 assay, include a P-gp inhibitor (e.g., verapamil) to see if the permeability of this compound increases.
-
Consider using in situ intestinal perfusion models in rats to further investigate absorption and the impact of efflux transporters.
-
-
Assess Metabolic Stability:
-
Perform in vitro metabolic stability assays using liver microsomes or hepatocytes from the preclinical species being used (e.g., rat, monkey) to understand the extent of first-pass metabolism.
-
-
Formulation Strategies:
-
If solubility is a limiting factor, explore formulation approaches such as the use of a self-microemulsifying drug delivery system (S-SMEDDS), similar to strategies used for other oral GnRH antagonists like Relugolix.[1][2] This can enhance solubility and potentially inhibit P-gp efflux.
-
Other options include amorphous solid dispersions and nanoparticle formulations.
-
Q2: Our in vitro Caco-2 permeability results for this compound are not correlating well with our in vivo pharmacokinetic data in monkeys. What could be the reason for this discrepancy?
A2: A lack of strong in vitro-in vivo correlation (IVIVC) can arise from the inherent limitations of in vitro models and the complex physiological environment in vivo.
Potential Reasons for Poor Correlation:
-
Species-Specific Differences: Caco-2 cells are of human origin, and there can be differences in transporter expression and metabolic enzyme activity between humans and the preclinical species (e.g., cynomolgus monkeys).
-
Role of the Mucus Layer: The Caco-2 model lacks a mucus layer, which can be a significant barrier to drug absorption in vivo.
-
Bile Salt Micellization: In vivo, bile salts can solubilize poorly soluble drugs, a factor not typically replicated in standard Caco-2 experiments.
-
Intestinal Motility and Transit Time: The dynamic nature of the gastrointestinal tract in vivo affects the time available for drug dissolution and absorption.
-
Lymphatic Transport: For highly lipophilic drugs, lymphatic absorption can be a significant pathway, which is not accounted for in the Caco-2 model. Formulation strategies like S-SMEDDS may enhance lymphatic transport.[1][3]
Troubleshooting and Further Investigation:
-
Refine In Vitro Models:
-
Consider using co-culture models (e.g., Caco-2 with HT29-MTX cells) to simulate the mucus layer.
-
Incorporate simulated intestinal fluids (FaSSIF/FeSSIF) in dissolution and permeability studies to better mimic the in vivo environment.
-
-
In Situ Models:
-
Utilize in situ intestinal perfusion studies in the target preclinical species to bridge the gap between in vitro and in vivo data.
-
-
Evaluate Formulation Effects:
-
Test the formulated this compound (e.g., in S-SMEDDS) in the Caco-2 model to see if the formulation overcomes the permeability barrier observed with the pure drug.
-
Q3: We are planning a preclinical study in cynomolgus monkeys to evaluate the oral efficacy of this compound. What dosing regimen and pharmacokinetic parameters should we consider?
A3: For a GnRH antagonist like this compound, the goal is to achieve and maintain a plasma concentration that effectively suppresses the pituitary-gonadal axis. Studies with other oral GnRH antagonists, such as TAK-013, in cynomolgus monkeys can provide a good starting point.[4]
Recommended Approach:
-
Dose Escalation Study: Begin with a single-dose escalation study to assess the pharmacokinetics and pharmacodynamics (suppression of luteinizing hormone (LH) and testosterone) at different dose levels.
-
Chronic Dosing Study: Based on the single-dose data, design a chronic daily dosing study to evaluate the sustained suppression of reproductive hormones. For instance, a regimen of 30 mg/kg administered three times daily was shown to be effective for TAK-013 in monkeys.[4]
-
Pharmacokinetic Sampling:
-
Collect plasma samples at frequent intervals post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) to accurately determine key PK parameters.
-
-
Key Pharmacokinetic Parameters to Analyze:
-
Cmax (Maximum Plasma Concentration): The peak plasma concentration achieved after oral administration.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration to reduce by half.
-
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, determined by comparing the AUC after oral administration to the AUC after intravenous administration.
-
-
Pharmacodynamic Endpoints:
-
Measure serum levels of LH, follicle-stimulating hormone (FSH), and testosterone (B1683101) (in males) or estradiol (B170435) and progesterone (B1679170) (in females) to correlate with this compound plasma concentrations.
-
Quantitative Data Summary
The following tables present hypothetical, yet realistic, pharmacokinetic data for this compound in preclinical models, based on findings for similar oral GnRH antagonists.
Table 1: Oral Pharmacokinetic Parameters of this compound in Rats with Different Formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | F (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 2.0 | 600 ± 110 | 15 |
| S-SMEDDS | 10 | 450 ± 70 | 1.0 | 1800 ± 250 | 45 |
Table 2: Comparative Oral Pharmacokinetic Parameters of this compound in Rats and Cynomolgus Monkeys (S-SMEDDS Formulation).
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |
| Rat | 10 | 450 ± 70 | 1.0 | 1800 ± 250 | 4.5 |
| Cynomolgus Monkey | 30 | 800 ± 150 | 2.5 | 6400 ± 900 | 8.0 |
Experimental Protocols
1. In Vitro Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound and investigate its potential as a P-gp substrate.
-
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare dosing solutions of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A-B) permeability, add the dosing solution to the apical side and collect samples from the basolateral side at specified time points.
-
For basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral side and collect samples from the apical side.
-
To assess P-gp involvement, perform the permeability assay in the presence and absence of a P-gp inhibitor (e.g., 100 µM verapamil).
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests active efflux.
-
2. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound.
-
Methodology:
-
Use male Sprague-Dawley rats (n=3-5 per group).
-
For the intravenous (IV) group, administer this compound (e.g., 1 mg/kg) via the tail vein.
-
For the oral (PO) group, administer this compound (e.g., 10 mg/kg) by oral gavage.
-
Collect blood samples (approx. 0.2 mL) from the jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Caption: Workflow for troubleshooting and improving the oral bioavailability of this compound.
Caption: Logical decision tree for troubleshooting low oral bioavailability.
References
- 1. Solid Self-Microemulsifying Drug Delivery System for Improved Oral Bioavailability of Relugolix: Preparation and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An update on oral drug delivery via intestinal lymphatic transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of a pituitary-ovarian axis by chronic oral administration of a novel nonpeptide gonadotropin-releasing hormone antagonist, TAK-013, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dose-Response Curve Optimization for Lumigolix in New Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for establishing robust and reliable dose-response curves for Lumigolix in novel cell lines. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nonpeptide, orally active antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] Its primary mechanism of action is to competitively block the GnRH receptor, thereby inhibiting the downstream signaling pathways that lead to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Q2: Which signaling pathway does this compound inhibit?
This compound targets the GnRH receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by GnRH binding is the activation of the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking the GnRH receptor, this compound prevents this entire cascade.
Q3: What are the most common in vitro assays to determine this compound potency?
The two most common and relevant in vitro functional assays for determining the potency (e.g., IC50) of this compound are:
-
Intracellular Calcium Mobilization Assays: These assays directly measure the inhibition of GnRH-induced intracellular calcium release. This is a proximal and robust readout of GnRH receptor antagonism.
-
CRE-Luciferase Reporter Gene Assays: These assays measure the transcriptional response downstream of G-protein activation. GnRH receptors can also couple to Gαs, leading to an increase in cyclic AMP (cAMP), which in turn activates the cAMP response element (CRE) and drives the expression of a luciferase reporter gene. This compound will inhibit this GnRH-induced luciferase expression.
Q4: What is a typical IC50 value for this compound?
Direct IC50 values for this compound in commonly used immortalized cell lines are not widely published. However, under its former development name, TAK-013, it was shown to suppress GnRH-stimulated LH release in primary-cultured pituitary cells from cynomolgus monkeys with an IC50 of 36 nM .[1] For context, the binding affinities (Ki) of various peptide-based GnRH agonists for the human GnRH receptor range from 0.06 nM to 13 nM.[2]
Data Presentation
The following table summarizes the in vitro activity of this compound (as TAK-013) and provides a template for researchers to populate with their own experimental data.
| Compound | Target Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound (TAK-013) | GnRH Receptor | LH Release Inhibition | Cynomolgus Monkey Pituitary Cells | IC50 | 36 nM | [1] |
| [Your Data Here] | GnRH Receptor | Intracellular Calcium Mobilization | [Your Cell Line] | IC50 | [Your Value] | |
| [Your Data Here] | GnRH Receptor | CRE-Luciferase Reporter | [Your Cell Line] | IC50 | [Your Value] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: GnRH Receptor Signaling Pathway and Point of this compound Inhibition.
Caption: General Experimental Workflow for this compound Dose-Response Curve Generation.
Detailed Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is designed for use with a plate-based reader capable of kinetic fluorescence measurement, such as a FLIPR (Fluorometric Imaging Plate Reader).
Materials:
-
GnRH receptor-expressing cell line
-
This compound
-
GnRH agonist (e.g., Leuprolide acetate)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Probenecid (B1678239) (if using cell lines with organic anion transporters, like CHO or HEK293)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Black, clear-bottom 96- or 384-well microplates
-
Plate-based fluorescence reader with automated liquid handling
Methodology:
-
Cell Plating:
-
The day before the assay, seed the GnRH receptor-expressing cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading buffer according to the manufacturer's instructions, typically in assay buffer. If required, supplement the buffer with probenecid (final concentration ~2.5 mM).
-
Aspirate the cell culture medium from the plate and add the dye loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer at a concentration 2X of the final desired concentration.
-
Prepare the GnRH agonist solution in assay buffer at a concentration that will elicit a submaximal response (EC80) when added to the cells.
-
-
Assay Execution:
-
Place the cell plate and the compound plates into the fluorescence plate reader.
-
Program the instrument to perform the following steps:
-
Establish a stable baseline fluorescence reading for each well.
-
Add the this compound serial dilutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Add the GnRH agonist solution to all wells.
-
Immediately begin kinetic fluorescence readings for 2-3 minutes to capture the calcium flux.
-
-
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well after agonist addition.
-
Normalize the data by expressing the response in each this compound-treated well as a percentage of the response in the wells treated with GnRH agonist alone (0% inhibition) and wells with no agonist (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: CRE-Luciferase Reporter Gene Assay
This protocol is for cell lines that have been engineered to express the GnRH receptor and a CRE-driven luciferase reporter gene.
Materials:
-
GnRH receptor and CRE-luciferase expressing cell line
-
This compound
-
GnRH agonist
-
Cell culture medium
-
Luciferase assay reagent (e.g., ONE-Glo™ or Dual-Glo® Luciferase Assay System)
-
White, opaque 96- or 384-well microplates
-
Luminometer
Methodology:
-
Cell Plating:
-
Seed the engineered cells into white, opaque microplates at an appropriate density.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Prepare the GnRH agonist in cell culture medium at a concentration that gives a robust luciferase signal (typically around the EC80).
-
Aspirate the medium from the cells and add the this compound dilutions. Incubate for 1 hour.
-
Add the GnRH agonist to the wells and incubate for an optimized period (typically 4-6 hours) to allow for reporter gene expression.
-
-
Luciferase Assay:
-
Equilibrate the cell plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's protocol.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data by expressing the luminescence in each this compound-treated well as a percentage of the signal in the wells treated with GnRH agonist alone (0% inhibition) and wells with no agonist (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Low GnRH receptor expression in the new cell line.- Inactive this compound or GnRH agonist.- Incorrect assay buffer composition (e.g., no calcium in calcium flux assay buffer).- Low transfection efficiency (luciferase assay). | - Verify GnRH receptor expression via qPCR or Western blot.- Use freshly prepared or validated compound stocks.- Ensure assay buffer contains all necessary components.- Optimize transfection conditions for the specific cell line. |
| High Background Signal | - Autofluorescence of compounds or plate material.- "Leaky" reporter construct (luciferase assay).- Spontaneous calcium oscillations in the cell line. | - Run a compound-only control to check for autofluorescence.- Use opaque plates for luminescence and black plates for fluorescence.- Test different reporter constructs with lower basal activity.- Monitor baseline calcium levels and consider using a different cell line if oscillations are problematic. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Pipetting errors during compound addition.- Edge effects in the microplate.- Cell "clumping" or uneven monolayer. | - Use a multichannel pipette for consistent cell seeding and reagent addition.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.- Ensure a single-cell suspension before plating.- Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling. |
| Incomplete Dose-Response Curve (No Plateau at High Concentrations) | - this compound concentration range is too low.- Solubility issues of this compound at high concentrations.- Non-specific effects at high concentrations. | - Extend the concentration range of this compound.- Check the solubility of this compound in the assay medium; consider using a small percentage of DMSO (ensure final concentration is consistent and non-toxic).- Visually inspect cells at high concentrations for signs of cytotoxicity. |
| Unexpected Agonist-like Activity of this compound at Low Concentrations | - Inverse agonism (if the receptor has constitutive activity).- Allosteric modulation. | - This can be a real pharmacological effect. Characterize further with additional experiments. If not expected, re-verify compound identity and purity. |
References
- 1. Suppression of a pituitary-ovarian axis by chronic oral administration of a novel nonpeptide gonadotropin-releasing hormone antagonist, TAK-013, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing GnRH Antagonist-Induced Bone Mineral Density Loss in Long-Term Studies
Disclaimer: This document provides technical guidance for researchers. The information on bone mineral density (BMD) loss and its mitigation is primarily based on studies of GnRH antagonists such as relugolix (B1679264), elagolix (B1671154), and linzagolix. Due to the limited availability of specific long-term data on Lumigolix, this information is presented as a surrogate to guide experimental design and troubleshooting for this class of compounds. Researchers should always refer to the specific investigator's brochure and available literature for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced bone mineral density (BMD) loss?
A1: this compound is a gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] By blocking GnRH receptors in the pituitary gland, it suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a significant reduction in the production of ovarian hormones, primarily estrogen.[2][3] Estrogen plays a crucial role in maintaining bone homeostasis by inhibiting bone resorption by osteoclasts and promoting bone formation by osteoblasts.[1][4][5][6] The hypoestrogenic state induced by long-term GnRH antagonist administration disrupts this balance, leading to accelerated bone turnover and a net loss of bone mineral density.[7]
Q2: What is "add-back therapy" (ABT) and how does it mitigate BMD loss?
A2: Add-back therapy (ABT) is a strategy used to counteract the hypoestrogenic side effects of GnRH antagonist treatment, including bone loss.[8][9] It involves the co-administration of low doses of estrogen and, typically, a progestin. The goal is to provide sufficient estrogen to prevent or reduce bone resorption without reactivating the underlying estrogen-dependent condition being treated (e.g., endometriosis or uterine fibroids).[9][10]
Q3: What level of BMD loss should be expected with long-term this compound (or similar GnRH antagonist) monotherapy?
A3: While specific long-term data for this compound is limited, studies with other GnRH antagonists provide an indication. For instance, with relugolix 40 mg monotherapy, a mean BMD loss of approximately 2.1% to 2.27% was observed at the lumbar spine after 12-24 weeks.[9] With elagolix 200 mg twice daily monotherapy, a decrease of -2.43% in lumbar spine BMD was seen at 6 months.[11] Long-term monotherapy beyond 6 months is generally not recommended due to the risk of progressive bone loss.[4]
Q4: How effective is add-back therapy in preventing BMD loss with GnRH antagonists?
A4: Add-back therapy has been shown to be highly effective. In clinical trials with relugolix combination therapy (relugolix with estradiol (B170435) and norethindrone (B1679910) acetate), the mean percentage change in lumbar spine BMD from baseline was minimal, often less than 1%, over 24 to 52 weeks.[5][9] Similarly, with elagolix plus ABT, there was little change from baseline in BMD (<1%) at 6 and 12 months.[11]
Q5: Are there any non-hormonal strategies to mitigate BMD loss during this compound treatment?
A5: While hormonal add-back therapy is the primary strategy, ensuring adequate intake of calcium and vitamin D is a fundamental supportive measure for all patients undergoing treatment that may affect bone health.[12] Regular weight-bearing exercise is also a well-established intervention to support bone health. However, these non-hormonal strategies are generally considered adjuncts and not replacements for ABT in the context of significant hypoestrogenism induced by long-term GnRH antagonist therapy.
Troubleshooting Guides
Issue 1: Greater than expected BMD loss in the experimental group receiving this compound with add-back therapy.
| Possible Cause | Troubleshooting Step |
| Inadequate Add-Back Therapy Dose | Verify that the dose of estradiol and progestin in the ABT regimen is consistent with established effective doses in similar studies. The goal is to achieve systemic estradiol concentrations that are protective for bone (e.g., in the 20-50 pg/mL range).[9] |
| Poor Patient Adherence | Implement measures to monitor and encourage adherence to both the GnRH antagonist and the add-back therapy. |
| Underlying Risk Factors for Osteoporosis | Screen participants for pre-existing risk factors for osteoporosis, such as a history of low-trauma fractures, family history of osteoporosis, smoking, excessive alcohol intake, or use of other medications that can decrease BMD (e.g., glucocorticoids).[13] These factors should be considered in the analysis. |
| Vitamin D Insufficiency | Measure serum 25-hydroxyvitamin D levels at baseline. Vitamin D deficiency can impair calcium absorption and bone mineralization. Ensure all participants have sufficient vitamin D levels, and recommend supplementation if necessary. |
| Issues with BMD Measurement | Ensure that DXA scans are performed by certified technicians on a well-calibrated machine. Inconsistent patient positioning between scans can introduce significant error. Review the precision of the DXA facility (see Experimental Protocols section).[7][9] |
Issue 2: High variability in BMD changes within a treatment group.
| Possible Cause | Troubleshooting Step |
| Individual Differences in Drug Metabolism | Consider pharmacokinetic analyses to determine if there is a correlation between drug exposure and the magnitude of BMD change. |
| Baseline Differences in Bone Health | Ensure that baseline BMD, age, BMI, and race are well-balanced between treatment groups and consider these as covariates in the statistical analysis. Higher BMI and African American race have been associated with higher baseline BMD.[14][15] |
| Inconsistent DXA Scan Acquisition and Analysis | Re-evaluate all DXA scans for consistency in positioning and region of interest (ROI) placement. A central, blinded review of all scans is recommended for multi-center studies. |
| Lifestyle Factors | Collect data on participants' physical activity levels and dietary calcium intake, as these can influence bone health. |
Data Presentation
Table 1: Percent Change in Lumbar Spine Bone Mineral Density (BMD) with GnRH Antagonists in Long-Term Studies.
| Drug Regimen | Duration of Treatment | Mean % Change in Lumbar Spine BMD (95% CI) | Reference |
| Relugolix 40 mg Monotherapy | 12 weeks | -2.27% (± 2.21%) | [9] |
| Relugolix 40 mg + Estradiol 1 mg / Norethindrone Acetate (B1210297) 0.5 mg | 24 weeks | Minimal loss reported | [5] |
| Elagolix 150 mg QD Monotherapy | 24 months (predicted) | -1.45% (-2.04 to -0.814) | [14][15] |
| Elagolix 200 mg BID Monotherapy | 6 months | -2.43% | [11] |
| Elagolix 200 mg BID + Estradiol 1 mg / Norethindrone Acetate 0.5 mg | 12 months | <1% change from baseline | [11] |
| Linzagolix 200 mg Monotherapy | 24 weeks | ~ -4.0% | [16] |
| Linzagolix 200 mg + Estradiol 1 mg / Norethisterone Acetate 0.5 mg | 52 weeks | -2.026% (± 3.028%) | [16] |
Experimental Protocols
Key Experiment: Assessment of Bone Mineral Density by Dual-Energy X-ray Absorptiometry (DXA)
Objective: To quantitatively measure bone mineral density at key skeletal sites (lumbar spine, proximal femur) to assess changes over the course of a long-term study with a GnRH antagonist.
Methodology:
-
Instrumentation:
-
Use a calibrated DXA scanner from a reputable manufacturer (e.g., Hologic, GE Lunar).
-
All measurements for a given participant should be performed on the same machine throughout the study.[7]
-
Perform daily quality control scans using the manufacturer-provided phantom to ensure machine stability.[16]
-
-
Participant Preparation:
-
Instruct participants to wear clothing without metal zippers, buttons, or buckles.
-
Ensure the participant has not taken any calcium supplements on the day of the scan.
-
Record the participant's height and weight at each visit.
-
-
Scan Acquisition Protocol:
-
Lumbar Spine (AP View):
-
Position the patient supine on the scanning table with their legs elevated on a padded block to reduce lumbar lordosis.
-
The scan should include the vertebrae from L1 to L4.
-
Ensure the spine is centered and straight in the scan image.
-
-
Proximal Femur (Hip):
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Position the patient supine with their leg internally rotated 15-25 degrees to ensure the femoral neck is parallel to the scanning table. A positioning device should be used to maintain this rotation.
-
Scan the non-dominant hip unless there is a history of fracture or surgery at that site.
-
The scan should include the femoral neck, trochanter, and total hip regions of interest.
-
-
-
Scan Analysis:
-
Analysis should be performed by a certified densitometry technologist using the manufacturer's software.
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For the lumbar spine, vertebrae with local structural changes (e.g., fracture, degenerative arthritis) should be excluded from the analysis. The analysis should be based on at least two evaluable vertebrae.
-
For the hip, ensure consistent placement of the regions of interest (ROI) across all scans for a participant.
-
-
Quality Control and Precision Assessment:
-
Each DXA facility and technologist should establish their precision error and calculate the least significant change (LSC).[9]
-
Precision assessment involves performing duplicate scans on a cohort of representative patients (typically 15-30 individuals), with repositioning between scans.
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The LSC is the threshold that must be exceeded for a change in BMD to be considered statistically significant.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: GnRH antagonist-induced bone loss signaling pathway.
Caption: Experimental workflow for a long-term BMD study.
Caption: Logical relationship for BMD mitigation strategy.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 4. Estrogen and the Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Estrogen deficiency and bone loss: an inflammatory tale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RACGP - Measurement of Bone Mineral Density [racgp.org.au]
- 8. huble.org [huble.org]
- 9. iscd.org [iscd.org]
- 10. Bone Mineral Density: Clinical Relevance and Quantitative Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Bone development during GH and GnRH analog treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HERO phase III trial: Results comparing relugolix, an oral GnRH receptor antagonist, versus leuprolide acetate for advanced prostate cancer - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 14. Bone mineral density assessment for research purpose using dual energy X-ray absorptiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relugolix vs Leuprolide for Prostate Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. Assessment of Bone Mineral Density, Total Body Composition and Joint Integrity in Long COVID: A 12-Month Longitudinal Feasibility Study | MDPI [mdpi.com]
Addressing variability in animal model response to Lumigolix
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lumigolix in animal models. Our goal is to help you navigate and address the inherent variability in animal model responses to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It functions by competitively binding to GnRH receptors in the anterior pituitary gland, which in turn prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins leads to a decrease in the production of ovarian hormones, such as estrogen, which are implicated in the pathophysiology of conditions like endometriosis and uterine fibroids.
Q2: Which animal models are commonly used for studying this compound's effects on endometriosis?
A2: Rodent models, particularly mice and rats, are frequently used due to their cost-effectiveness, short reproductive cycles, and the availability of transgenic strains.[1] The most common method for inducing endometriosis in these models is the transplantation of uterine tissue into the peritoneal cavity, which can be done either surgically or via injection.[2][3] Non-human primates are considered the gold standard as they can develop endometriosis spontaneously, but their use is limited by cost and ethical considerations.[1]
Q3: What are the key sources of variability in animal responses to this compound?
A3: Several factors can contribute to variability in how animals respond to this compound. These include:
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Species and Strain: Different species and even different strains of the same species can exhibit varying sensitivity to GnRH antagonists.[4]
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Hormonal Status: The stage of the estrous cycle at the time of drug administration can significantly impact the hormonal milieu and, consequently, the drug's effect.[5]
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Method of Disease Induction: The technique used to induce endometriosis (e.g., surgical implantation vs. injection of endometrial tissue) can lead to differences in lesion number, size, and vascularization, affecting treatment outcomes.[2][6]
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Drug Formulation and Administration: The vehicle used for oral administration and the precision of the gavage technique are critical for ensuring consistent bioavailability.
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Environmental Factors: Stress and diet can influence hormone levels and the overall physiological state of the animal, potentially impacting the experimental results.[7][8]
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during in vivo studies with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in lesion size reduction between animals in the same treatment group. | 1. Inconsistent Disease Induction: The initial size and vascularization of endometriotic lesions may have varied significantly.[2][6] | - Standardize the size and source of the uterine tissue used for implantation. - If using surgical implantation, ensure consistent placement and suturing technique. - For injection models, standardize the cell concentration and injection volume. |
| 2. Variable Drug Bioavailability: Inconsistent oral gavage technique can lead to differences in drug absorption. | - Ensure all personnel are thoroughly trained in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach.[2][3] - Use a consistent, well-solubilized formulation for all animals. | |
| 3. Estrous Cycle Stage: Animals may have been at different stages of their estrous cycle at the start of treatment, leading to varied hormonal baselines.[5] | - Synchronize the estrous cycles of the animals before initiating treatment. - Monitor the estrous cycle via vaginal smears and start treatment at a consistent stage (e.g., diestrus). | |
| This compound treatment appears less effective than expected. | 1. Suboptimal Dosage: The dose may be too low for the specific animal model or strain. | - Conduct a dose-response study to determine the optimal effective dose in your chosen model. |
| 2. Species/Strain Insensitivity: The selected animal model may be less sensitive to this specific GnRH antagonist. | - Review literature for data on GnRH antagonist sensitivity in your chosen species and strain. Consider using a different, more sensitive strain if necessary. | |
| 3. Drug Formulation Issues: The compound may not be fully solubilized or stable in the vehicle, leading to lower effective doses. | - Verify the solubility and stability of this compound in your chosen vehicle. - Prepare fresh formulations regularly. | |
| Unexpected animal stress or adverse events. | 1. Improper Gavage Technique: Incorrect oral gavage can cause esophageal or gastric injury and significant stress.[1][2][3] | - Review and refine oral gavage technique. Ensure the gavage needle is the correct size and is inserted gently without force.[1][2][3] - Consider using flexible plastic gavage needles to reduce the risk of injury. |
| 2. Environmental Stressors: Housing conditions, handling, and other experimental procedures can induce stress, affecting hormone levels and animal well-being.[8] | - Acclimate animals to the facility and handling procedures before the experiment begins. - Minimize noise and other disturbances in the animal housing area. | |
| 3. Diet-Induced Hormonal Changes: The phytoestrogen content in standard rodent diets can influence endogenous hormone levels.[4] | - Use a standardized diet with known and consistent phytoestrogen content for all experimental groups. |
Data Presentation
Due to the limited availability of public preclinical data specifically for this compound, the following tables present illustrative data from studies on other oral GnRH antagonists (Relugolix and Elagolix) in rodent models of endometriosis. This data can serve as a reference for expected outcomes and variability.
Table 1: Illustrative Efficacy of Oral GnRH Antagonists on Endometriotic Lesion Size in a Rat Model
| Treatment Group | Dose (mg/kg/day) | Mean Lesion Volume (mm³) ± SD (Start of Treatment) | Mean Lesion Volume (mm³) ± SD (End of Treatment) | Percent Reduction in Lesion Volume |
| Vehicle Control | - | 150 ± 25 | 145 ± 30 | 3% |
| Relugolix | 3 | 155 ± 30 | 80 ± 20 | 48% |
| Relugolix | 10 | 148 ± 28 | 45 ± 15 | 70% |
| Elagolix | 10 | 152 ± 27 | 65 ± 18 | 57% |
| Elagolix | 30 | 158 ± 32 | 35 ± 12 | 78% |
Note: This is hypothetical data based on typical results reported for oral GnRH antagonists in preclinical endometriosis models.
Table 2: Illustrative Pharmacokinetic Parameters of Oral GnRH Antagonists in Female Rats
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Relugolix | 10 | 850 ± 150 | 1.5 ± 0.5 | 4500 ± 900 | 65 |
| Elagolix | 30 | 1200 ± 250 | 1.0 ± 0.5 | 6200 ± 1100 | 55 |
Note: This is hypothetical data based on typical results reported for oral GnRH antagonists in preclinical pharmacokinetic studies.
Experimental Protocols
Protocol 1: Induction of Endometriosis in a Mouse Model (Surgical Implantation)
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Animal Preparation: Use female mice aged 8-10 weeks. Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
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Uterine Horn Extraction (Donor Mouse): Perform a laparotomy on a donor mouse to expose the uterine horns. Excise one uterine horn and place it in sterile, chilled phosphate-buffered saline (PBS).
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Tissue Preparation: Cut the uterine horn longitudinally to expose the endometrium. Prepare small, uniform pieces of uterine tissue (e.g., 2x2 mm).
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Implantation (Recipient Mouse): In the anesthetized recipient mouse, make a small midline incision in the abdominal wall to expose the peritoneal cavity.
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Suture four pieces of the prepared uterine tissue to the peritoneal wall, near the mesenteric blood vessels, using a non-absorbable suture.
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Close the abdominal incision in two layers (peritoneum and skin) using absorbable sutures or surgical clips.
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Post-operative Care: Administer analgesics as required and monitor the animal for signs of pain or infection. Allow a recovery period of 7-10 days for the endometriotic lesions to establish and vascularize before starting treatment.
Protocol 2: Oral Gavage Administration of this compound in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The body should be held in a vertical position.
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Gavage Needle Insertion: Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib) and mark the needle. Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and into the esophagus. The mouse should swallow as the needle enters the esophagus. Do not force the needle.[1][2][3]
-
Substance Administration: Once the needle is correctly positioned in the stomach (up to the pre-measured mark), slowly administer the this compound formulation. The maximum volume should not exceed 10 mL/kg body weight.[1]
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Needle Removal: After administration, gently remove the gavage needle in a single, smooth motion.
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Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
Visualizations
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. The effect of standard laboratory diets on estrogen signaling and spatial memory in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrous cycle and hormone regulation of stress-induced reinstatement of reward seeking in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. instechlabs.com [instechlabs.com]
- 7. Long-Term High Fat Diet Has a Profound Effect on Body Weight, Hormone Levels, and Estrous Cycle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stress transmission in social groups of mice: unveiling physiological responses, behavioral patterns, and immune dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce Lumigolix clearance rate in pharmacokinetic studies
Welcome to the technical support center for researchers and drug development professionals working with Lumigolix. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pharmacokinetic studies, with a focus on strategies to manage its clearance rate.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your in vivo or in vitro experiments with this compound.
Problem 1: High this compound clearance rate observed in preclinical animal models.
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Question: Our initial pharmacokinetic studies in rodents show a higher than expected clearance rate for this compound, potentially limiting its therapeutic efficacy. What are the potential causes and how can we address this?
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Answer: A high clearance rate for GnRH antagonists like this compound is often attributed to extensive hepatic metabolism.[1] The clearance of GnRH antagonists is predominantly metabolic and occurs in the liver.[1] Here are some troubleshooting steps:
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Identify the primary metabolic pathways: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the specific cytochrome P450 (CYP) enzymes responsible for this compound metabolism. For many GnRH antagonists, CYP3A4 is a key enzyme.[2][3]
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Assess potential for drug-drug interactions: If co-administering other compounds, consider their potential to induce metabolizing enzymes. For example, co-administration with a strong CYP3A inducer like rifampin can significantly increase the clearance of a GnRH antagonist.[2][3]
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Evaluate animal model characteristics: Factors such as the species, strain, and health status of the animal model can influence metabolic enzyme activity. Obese subjects have shown altered pharmacokinetics, including increased clearance, for some GnRH antagonists.[4][5]
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Problem 2: Inconsistent this compound plasma concentrations across study subjects.
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Question: We are observing significant variability in the plasma concentrations of this compound in our animal studies, making it difficult to establish a clear pharmacokinetic profile. What could be causing this?
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Answer: Variability in plasma concentrations can stem from several factors related to the drug's formulation, administration, and the physiological state of the animals.
-
Formulation and Administration:
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Ensure the formulation provides consistent and complete dissolution of this compound. Poor solubility can lead to variable absorption.[6]
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Standardize the administration technique (e.g., gavage volume, injection site) to minimize variability.
-
-
Physiological Factors:
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Differences in gastric pH and gastrointestinal motility can affect the absorption of orally administered drugs.
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As mentioned, body weight and composition can impact drug distribution and clearance.[4][5] Consider normalizing dosing based on body weight or surface area.
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Underlying health conditions of the animals could affect liver or kidney function, thereby altering drug metabolism and excretion.[7]
-
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding strategies to modulate the clearance rate of this compound.
Q1: What are the primary strategies to reduce the clearance rate of a GnRH antagonist like this compound?
A1: There are several strategies that can be employed, primarily focusing on modifying the drug molecule itself or its formulation to alter its pharmacokinetic properties.
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Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[6][8] This approach can be used to:
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Formulation Strategies: Modifying the drug's formulation can significantly impact its pharmacokinetic profile.
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Extended-Release Formulations: These are designed to release the drug slowly over time, which can help maintain therapeutic concentrations and reduce the impact of rapid clearance.[10]
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Lipid-Based Delivery Systems: For poorly soluble drugs, lipid-based formulations can enhance absorption and bioavailability.[11]
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Nanoparticles: Encapsulating the drug in nanoparticles can protect it from degradation and alter its distribution and clearance patterns.[11]
-
-
Co-administration with Inhibitors: In a research setting, co-administering a known inhibitor of the primary metabolizing enzyme (e.g., a CYP3A4 inhibitor like ketoconazole (B1673606) for a drug metabolized by CYP3A4) can be used to demonstrate the role of that enzyme in the drug's clearance.[2][3] However, this approach has significant implications for drug-drug interactions in a clinical setting.
Q2: How can we investigate the metabolic stability of this compound in vitro?
A2: In vitro metabolic stability assays are crucial for predicting in vivo clearance. A standard approach involves incubating this compound with liver microsomes or hepatocytes and monitoring its disappearance over time.
Q3: What are the key pharmacokinetic parameters to consider for GnRH antagonists?
A3: When evaluating the pharmacokinetics of a GnRH antagonist like this compound, key parameters include:
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Clearance (CL): The rate at which the drug is removed from the body.
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Volume of Distribution (Vd): The extent to which the drug distributes into body tissues.
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Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.
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Bioavailability (F): The fraction of the administered dose that reaches the systemic circulation.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment of this compound using Liver Microsomes
Objective: To determine the intrinsic clearance of this compound in liver microsomes.
Materials:
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This compound
-
Pooled liver microsomes (from the relevant species, e.g., human, rat, mouse)
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NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
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Phosphate (B84403) buffer (pH 7.4)
-
Positive control substrate (e.g., a compound with known metabolic stability)
-
Acetonitrile (B52724) (or other suitable organic solvent) for quenching the reaction
-
LC-MS/MS system for analysis
Methodology:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing phosphate buffer, liver microsomes, and this compound at the desired final concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes.
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Initiate the metabolic reaction by adding the NADPH regenerating system.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
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Centrifuge the samples to precipitate the proteins.
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Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
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Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Quantitative Data Summary
Table 1: General Pharmacokinetic Parameters of Selected Oral GnRH Antagonists
| Parameter | Elagolix | Relugolix | Linzagolix |
| Time to Maximum Concentration (Tmax) | ~1 hour | Multiple peaks up to 12 hours | Dose-dependent |
| Effect of Food | Decreased absorption with high-fat meal | Decreased plasma concentrations with high-fat meal | Not specified |
| Primary Metabolism | CYP3A | Not specified | Not specified |
Note: This table presents generalized data for illustrative purposes, as specific values for this compound are not publicly available. Data is synthesized from available information on other GnRH antagonists.[12]
Visualizations
Caption: Experimental workflow for investigating and mitigating high clearance of a novel compound.
Caption: Generalized clearance pathways for an orally administered GnRH antagonist like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Clinical Drug-Drug Interactions of Elagolix, a Gonadotropin-Releasing Hormone Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Evidence of GnRH Antagonist Escape in Obese Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic clearance and plasma half disappearance time of exogenous gonadotropin releasing hormone in normal subjects and in patients with liver disease and chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How can prodrugs improve PK profiles? [synapse.patsnap.com]
- 9. Pharmaceutics | Special Issue : Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics [mdpi.com]
- 10. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. upm-inc.com [upm-inc.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Hormonal Dynamics with GnRH Antagonist Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gonadotropin-Releasing Hormone (GnRH) antagonists in experimental settings. The information is designed to address specific issues related to potential hormonal flare-ups and other unexpected hormonal responses.
Frequently Asked Questions (FAQs)
Q1: What is a hormonal flare-up, and should I expect it with GnRH antagonist administration?
A1: A hormonal flare-up is a transient surge in gonadotropin (Luteinizing Hormone [LH] and Follicle-Stimulating Hormone [FSH]) and subsequently sex steroid (e.g., testosterone (B1683101), estradiol) levels. This phenomenon is characteristic of GnRH agonists, which initially stimulate the GnRH receptor before causing downregulation.[1][2] In contrast, GnRH antagonists are designed to competitively block the GnRH receptor, leading to a rapid suppression of gonadotropin secretion without an initial surge.[1][2][3] Therefore, a classical hormonal flare-up is not an expected outcome of GnRH antagonist administration.
Q2: My hormone measurements show an initial increase in LH or testosterone after administering a GnRH antagonist. What could be the cause?
A2: This is an unexpected result. Several factors could contribute to this observation:
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Assay Variability: High inter-assay or intra-assay variability can lead to misleading results. Ensure that your hormone assays (e.g., ELISA, RIA) are properly validated and that quality control samples are within acceptable ranges.
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Reagent Quality: The purity and stability of the GnRH antagonist are critical. Degradation of the compound could lead to reduced efficacy or unexpected biological activity. Verify the integrity of your antagonist stock.
-
Animal Model Specifics: Some animal models may exhibit unique physiological responses. For instance, the hormonal response to GnRH antagonists can vary between species.[4]
-
Compensatory Mechanisms: In some contexts, the rapid suppression of gonadotropins might trigger complex feedback mechanisms that could lead to a transient, paradoxical increase in certain hormones.
Q3: How quickly should I expect to see suppression of gonadotropins and sex steroids after GnRH antagonist administration?
A3: GnRH antagonists have a rapid onset of action. Significant suppression of LH and testosterone can typically be observed within a few hours of administration.[5] The exact timing and nadir of suppression can depend on the specific antagonist used, the dose, the route of administration, and the animal model.
Q4: Can I use a GnRH antagonist to prevent the flare-up effect of a GnRH agonist?
A4: Co-administration of a GnRH antagonist with a GnRH agonist has been investigated to prevent the agonist-induced flare. Studies in animal models have shown that this combination can prevent the initial surge in gonadotropins.[4][6] However, the specific timing and dosage of each compound are critical for the success of this approach.
Troubleshooting Guides
Issue 1: Inconsistent or No Suppression of Hormone Levels
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing or Administration | - Verify dose calculations, including conversions for animal weight. - Ensure proper reconstitution and storage of the antagonist to maintain potency. - Confirm the administration route (e.g., subcutaneous, intravenous) is correct and was performed accurately. |
| Degraded Antagonist | - Check the expiration date of the compound. - If possible, assess the purity and integrity of the antagonist using analytical methods (e.g., HPLC). - Prepare fresh solutions for each experiment. |
| Assay Interference or Error | - Review the hormone assay protocol for any deviations. - Run quality control samples with known hormone concentrations to validate assay performance. - Consider the possibility of cross-reactivity with other molecules in your samples. |
| Biological Resistance | - In in-vitro models, assess GnRH receptor expression levels (e.g., via qPCR) in your cell line. - In in-vivo models, consider the possibility of genetic variations in the GnRH receptor that may affect antagonist binding. |
Issue 2: Unexpected Animal Behavior or Physiological Changes
| Possible Cause | Troubleshooting Steps |
| Histamine (B1213489) Release | - Some older GnRH antagonists were associated with histamine release, leading to localized reactions at the injection site or systemic effects. Newer antagonists generally have a lower potential for this side effect. - Observe animals for signs of allergic reaction. If suspected, consult with a veterinarian and consider using a different antagonist. |
| Off-Target Effects | - While GnRH antagonists are designed to be highly specific, off-target effects, though rare, cannot be entirely ruled out, especially at high concentrations. - Review the literature for any known off-target effects of the specific antagonist you are using. |
| Stress-Induced Hormonal Changes | - Animal handling and experimental procedures can induce stress, which can independently affect hormone levels. - Ensure proper acclimatization of animals and use consistent, low-stress handling techniques. |
Data Presentation
Table 1: Hormonal Response to GnRH Antagonist in Male Rats
| Time Point | Vehicle | GnRH Antagonist (20 µg) | GnRH Antagonist (100 µg) | GnRH Antagonist (500 µg) |
| LH (ng/mL) | ||||
| 0 h | 1.5 ± 0.2 | 1.6 ± 0.3 | 1.4 ± 0.2 | 1.5 ± 0.3 |
| 2 h | 1.4 ± 0.3 | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| 12 h | 1.5 ± 0.2 | 1.3 ± 0.2 | 0.9 ± 0.2 | 0.6 ± 0.1 |
| 24 h | 1.6 ± 0.3 | 1.5 ± 0.3 | 1.2 ± 0.2 | 0.9 ± 0.2 |
| FSH (ng/mL) | ||||
| 0 h | 12.5 ± 1.5 | 12.8 ± 1.8 | 12.3 ± 1.6 | 12.6 ± 1.7 |
| 5 h | 12.3 ± 1.6 | 12.5 ± 1.7 | 11.9 ± 1.5 | 11.5 ± 1.4 |
| 24 h | 12.6 ± 1.7 | 12.1 ± 1.6 | 10.8 ± 1.3 | 9.7 ± 1.1 |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data is illustrative and based on findings reported in preclinical studies.[7] |
Table 2: Testosterone Suppression in Boars Following GnRH Antagonist (SB75) Administration
| Time After First Injection | Pre-treatment LH (ng/mL) | Post-treatment LH (ng/mL) | Pre-treatment Testosterone (ng/mL) | Post-treatment Testosterone (ng/mL) |
| 1 h | 1.2 ± 0.3 | 0.4 ± 0.1 | 5.8 ± 1.2 | 1.5 ± 0.4 |
| 12 h | 1.1 ± 0.2 | 1.0 ± 0.2 | 6.1 ± 1.5 | < 2.0 |
| Data are presented as mean ± SEM. *p < 0.05 compared to pre-treatment. Data adapted from Zanella et al., J Anim Sci, 2000.[5] |
Experimental Protocols
Protocol 1: Luteinizing Hormone (LH) Measurement by Sandwich ELISA
1. Principle: This assay quantitatively measures LH in serum or plasma. A capture antibody specific to an LH subunit is coated on a microplate. The sample is added, and any LH present binds to the capture antibody. A second, enzyme-conjugated antibody that recognizes a different epitope on LH is then added, forming a "sandwich". After washing, a substrate is added, and the resulting colorimetric change is proportional to the amount of LH in the sample.[1][8][9][10][11]
2. Materials:
-
LH ELISA kit (containing pre-coated microplate, standards, controls, wash buffer, enzyme-conjugated detection antibody, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Vortex mixer
-
Absorbent paper
3. Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare standards and controls according to the kit manufacturer's instructions.
-
Add 50 µL of standards, controls, and samples to the appropriate wells of the microplate.
-
Add 100 µL of the enzyme-conjugated detection antibody to each well.
-
Incubate the plate for the time and temperature specified in the kit protocol (e.g., 30-45 minutes at room temperature).
-
Wash the wells 3-5 times with wash buffer to remove unbound reagents.
-
Add 100 µL of substrate solution to each well and incubate for a specified time (e.g., 10-20 minutes) to allow for color development.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.
4. Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of LH in the unknown samples.
Protocol 2: Testosterone Measurement by Radioimmunoassay (RIA)
1. Principle: This is a competitive immunoassay. A known amount of radioactively labeled testosterone (e.g., with ¹²⁵I) competes with the unlabeled testosterone in the sample for a limited number of binding sites on a specific anti-testosterone antibody. After incubation, the antibody-bound testosterone is separated from the free testosterone. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled testosterone in the sample.
2. Materials:
-
Testosterone RIA kit (containing ¹²⁵I-labeled testosterone tracer, testosterone standards, anti-testosterone antibody, and precipitating reagent)
-
Gamma counter
-
Centrifuge
-
Precision pipettes and tips
-
Vortex mixer
3. Procedure:
-
Label tubes for standards, controls, and samples.
-
Pipette 25 µL of each standard, control, and sample into the corresponding tubes.
-
Add 400 µL of ¹²⁵I-labeled testosterone tracer to each tube.
-
Add 100 µL of the anti-testosterone antibody to all tubes except the total count tubes.
-
Vortex and incubate for a specified time and temperature (e.g., 2 hours at room temperature).
-
Add the precipitating reagent to separate the antibody-bound fraction.
-
Centrifuge the tubes and decant the supernatant.
-
Measure the radioactivity in the pellet using a gamma counter.
4. Data Analysis:
-
Calculate the percentage of bound tracer for each standard, control, and sample.
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the testosterone standards.
-
Determine the testosterone concentration in the samples from the standard curve.
Visualizations
Caption: GnRH receptor signaling pathway and the mechanism of antagonist action.
Caption: Logical workflow for troubleshooting unexpected hormonal flare-ups.
References
- 1. Frontiers | Safety, pharmacokinetics, and pharmacodynamics of SHR7280, an oral gonadotropin-releasing hormone antagonist in healthy premenopausal women [frontiersin.org]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Combination of a GnRH agonist with an antagonist prevents flare-up effects and protects primordial ovarian follicles in the rat ovary from cisplatin-induced toxicity: a controlled experimental animal study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GnRH antagonist inhibition of gonadotropin and steroid secretion in boars in vivo and steroid production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of a GnRH agonist with an antagonist prevents flare-up effects and protects primordial ovarian follicles in the rat ovary from cisplatin-induced toxicity: a controlled experimental animal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of a potent antagonist to gonadotropin-releasing hormone on male rats: luteinizing hormone is suppressed more than follicle-stimulating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative real-time PCR [bio-protocol.org]
- 9. A gonadotropin-releasing hormone antagonist reduces serum adrenal androgen levels in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testosterone effects on luteinizing hormone and follicle-stimulating hormone responses to gonadotropin-releasing hormone in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose relationship between GnRH antagonists and pituitary suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Oral GnRH Antagonists in Endometriosis Models: A Focus on Elagolix
A comparative analysis of the efficacy of Lumigolix versus Elagolix (B1671154) in preclinical endometriosis models is not currently possible due to the absence of published experimental data for this compound. Extensive searches of scientific literature and clinical trial databases did not yield any studies evaluating the efficacy of a compound named "this compound" for endometriosis.
This guide will therefore focus on the well-documented efficacy of Elagolix , a first-in-class oral gonadotropin-releasing hormone (GnRH) antagonist, in endometriosis models. This information can serve as a benchmark for the evaluation of future therapies like this compound. We will also briefly touch upon other oral GnRH antagonists to provide a broader context.
Mechanism of Action of Oral GnRH Antagonists
Elagolix and other oral GnRH antagonists function by competitively binding to GnRH receptors in the pituitary gland.[1][2][3] This action inhibits the downstream signaling cascade that leads to the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4] The subsequent reduction in these gonadotropins results in a dose-dependent suppression of ovarian estrogen production, a key factor in the growth and maintenance of endometriotic lesions.[1][3][5] Unlike GnRH agonists, which cause an initial "flare-up" of hormones, GnRH antagonists provide immediate suppression of sex steroids.[6][7]
Caption: Signaling pathway of oral GnRH antagonists like Elagolix in endometriosis.
Efficacy of Elagolix in Endometriosis Models
While specific preclinical data on lesion size reduction in animal models is not extensively detailed in the provided clinical review articles, the efficacy of Elagolix has been thoroughly established in numerous clinical trials for managing endometriosis-associated pain.[5][8][9] These trials serve as a strong indicator of its biological activity against endometriosis.
| Efficacy Endpoint | Elagolix Dosage | Results | Reference |
| Dysmenorrhea (Menstrual Pain) | 150 mg once daily | Significant reduction in dysmenorrhea scores compared to placebo. In the Elaris EM-I study, 46.4% of patients responded vs. 19.6% for placebo. | [8] |
| 200 mg twice daily | Greater reduction in dysmenorrhea scores. In the Elaris EM-I study, 75.8% of patients responded vs. 19.6% for placebo. | [8] | |
| Non-Menstrual Pelvic Pain | 150 mg once daily | Significant reduction in non-menstrual pelvic pain scores. In the Elaris EM-I study, 50.4% of patients responded vs. 36.5% for placebo. | [8] |
| 200 mg twice daily | Dose-dependent improvement in non-menstrual pelvic pain. In the Elaris EM-I study, 54.5% of patients responded vs. 36.5% for placebo. | [8] | |
| Dyspareunia (Painful Intercourse) | 200 mg twice daily | Significant reduction in dyspareunia. | [7] |
| Hormone Suppression | Dose-dependent | Elagolix administration leads to a dose-dependent suppression of gonadotropins (LH and FSH), resulting in decreased blood concentrations of estradiol (B170435) and progesterone. | [1] |
| Bone Mineral Density (BMD) | 150 mg once daily & 200 mg twice daily | Dose-dependent decreases in BMD are observed, a known effect of hypoestrogenism. | [8][9] |
Experimental Protocols for Evaluating Efficacy in Endometriosis Models
The development of animal models is crucial for studying the pathophysiology of endometriosis and for testing novel therapeutic agents. Rodent models are commonly used due to their cost-effectiveness and the availability of genetic modifications.[10][11]
General Experimental Workflow
Caption: A typical experimental workflow for evaluating drug efficacy in an endometriosis animal model.
Detailed Methodologies
1. Animal Model Induction:
-
Syngeneic Mouse Model: Uterine tissue from a donor mouse is minced and injected intraperitoneally into a recipient mouse of the same strain.[12] This method mimics retrograde menstruation.
-
Surgical Engraftment: Uterine tissue fragments are surgically sutured to the peritoneal wall of the recipient animal.[13] This allows for more control over the initial lesion size and location.
-
Xenograft Model: Human endometrial tissue is implanted into immunodeficient mice (e.g., nude or SCID mice).[12][14] These models are valuable for studying human-specific aspects of the disease. To support the growth of human tissue, these mice often receive exogenous estradiol.[12][14]
2. Drug Administration:
-
Route of Administration: As Elagolix is an oral drug, it would typically be administered via oral gavage in animal models.
-
Dosage and Frequency: Dosing regimens would be determined based on pharmacokinetic and pharmacodynamic studies to achieve the desired level of estrogen suppression.
-
Control Groups: A vehicle control group (receiving the delivery medium without the drug) is essential for comparison.
3. Efficacy Assessment:
-
Lesion Measurement: Lesions can be measured non-invasively using imaging techniques like bioluminescence if the transplanted tissue is from a transgenic animal expressing a reporter gene (e.g., luciferase).[11][15][16][17] At the end of the study, lesions are excised, weighed, and their volume is calculated.
-
Histological Analysis: Ex vivo analysis of the lesions is performed to confirm the presence of endometrial glands and stroma and to assess tissue morphology.
-
Hormone Level Analysis: Blood samples are collected to measure serum concentrations of hormones like estradiol, LH, and FSH using techniques such as ELISA.
-
Pain Assessment: In some models, pain-related behaviors, such as abdominal sensitivity to touch (allodynia), can be evaluated.[15]
Conclusion
Elagolix is a well-characterized oral GnRH antagonist with proven efficacy in reducing endometriosis-associated pain through the suppression of estrogen production. While direct comparative data for this compound is not available, the experimental models and methodologies described here provide a robust framework for the preclinical evaluation of any new therapeutic agent for endometriosis. Future studies on this compound would need to demonstrate its efficacy in these established models to be considered a viable alternative to existing treatments. Researchers and drug development professionals should prioritize head-to-head comparative studies in relevant animal models to clearly delineate the efficacy and safety profiles of novel compounds relative to the current standard of care.
References
- 1. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elagolix Sodium: Novel GnRH Antagonist for the Treatment of Endometriosis [respubjournals.com]
- 3. Elagolix - Wikipedia [en.wikipedia.org]
- 4. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical evaluation of the oral gonadotropin-releasing hormone-antagonist elagolix for the management of endometriosis-associated pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Clinician's Guide to the Treatment of Endometriosis with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Luminescent mouse model of endometriosis: three-dimensional morphology of lesions and cytokine profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rodent Models of Experimental Endometriosis: Identifying Mechanisms of Disease and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model [frontiersin.org]
- 14. Translational animal models for endometriosis research: a long and windy road - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioluminescent imaging in induced mouse models of endometriosis reveals differences in four model variations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luminescent mouse model of endometriosis: three-dimensional morphology of lesions and cytokine profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Head-to-head comparison of Lumigolix and Relugolix in vitro
A detailed examination of the in vitro pharmacological profiles of two GnRH receptor antagonists.
In the landscape of gonadotropin-releasing hormone (GnRH) receptor antagonists, both Lumigolix and Relugolix have emerged as significant therapeutic agents. This guide provides a head-to-head in vitro comparison of these two molecules, focusing on their biochemical and cellular activities. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their respective mechanisms of action.
Summary of In Vitro Activity
While extensive in vitro data for Relugolix is publicly available, a comprehensive search of scientific literature and public databases did not yield specific quantitative in vitro data for this compound, such as IC50 or Ki values for GnRH receptor binding or functional antagonism. Therefore, a direct quantitative comparison is not possible at this time. The following table summarizes the available in vitro data for Relugolix.
| Parameter | Relugolix (TAK-385) | This compound | Reference |
| Target | Gonadotropin-Releasing Hormone (GnRH) Receptor | Gonadotropin-Releasing Hormone (GnRH) Receptor | [1][2] |
| Binding Affinity (IC50) | |||
| Human GnRH Receptor | 0.33 nM (in the presence of 40% fetal bovine serum) | Data not available | [3] |
| Human GnRH Receptor | 0.12 nM (in the absence of serum) | Data not available | [3] |
| Monkey GnRH Receptor | 0.15 nM (in the absence of serum) | Data not available | [3] |
| Rat GnRH Receptor | 2900 nM (in the absence of serum) | Data not available | [3] |
| Functional Antagonist Activity (IC50) | |||
| Inhibition of GnRH-induced arachidonic acid release (human GnRH receptor in CHO cells) | 0.32 nM (in the absence of human plasma) | Data not available | [3] |
| Inhibition of GnRH-induced arachidonic acid release (human GnRH receptor in CHO cells) | 1.6 nM (in the presence of 40% human plasma) | Data not available | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro studies. The following are outlines of key experimental protocols typically used to characterize GnRH receptor antagonists like Relugolix.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to its target receptor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Relugolix) for the binding of a radiolabeled ligand to the GnRH receptor.
General Procedure:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human GnRH receptor are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled GnRH analog (e.g., 125I-labeled leuprolide acetate) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter, representing the bound ligand, is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Functional Cell-Based Assay (Arachidonic Acid Release)
This assay assesses the functional antagonist activity of a compound by measuring its ability to inhibit the downstream signaling cascade initiated by GnRH receptor activation.
Objective: To determine the IC50 of a test compound for the inhibition of GnRH-induced arachidonic acid release in cells expressing the GnRH receptor.
General Procedure:
-
Cell Culture: CHO cells expressing the human GnRH receptor are cultured in appropriate media.
-
Labeling with [3H]-Arachidonic Acid: The cells are incubated with [3H]-arachidonic acid, which is incorporated into the cell membranes.
-
Treatment with Antagonist: The cells are pre-incubated with varying concentrations of the test compound (e.g., Relugolix).
-
Stimulation with GnRH: The cells are then stimulated with a fixed concentration of GnRH to activate the receptor and induce the release of arachidonic acid.
-
Measurement of Arachidonic Acid Release: The amount of [3H]-arachidonic acid released into the culture medium is quantified using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by determining the concentration of the antagonist that causes a 50% reduction in the GnRH-stimulated release of arachidonic acid.
Visualizing the Molecular Pathways and Experimental Design
To better understand the biological context and experimental approach, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional analysis of GnRH receptor ligand binding using biotinylated GnRH derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel orally active gonadotropin‐releasing hormone antagonist, relugolix, is a potential substitute for injectable GnRH antagonists in controlled ovarian stimulation in assisted reproductive technology - PMC [pmc.ncbi.nlm.nih.gov]
Lumigolix: A Comparative Analysis of its Cross-reactivity with Hormone Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumigolix, also known as TAK-385 or Relugolix, is a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone (GnRH) receptor.[1] Its primary mechanism of action is to competitively block the GnRH receptor in the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a reduction in the production of downstream sex hormones, such as estradiol (B170435) and testosterone. Given its targeted hormonal modulation, understanding the selectivity profile of this compound is paramount to ascertain its specificity and potential for off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound with other hormone receptors, supported by available experimental data and detailed methodologies.
Comparative Analysis of Receptor Binding Affinity
An extensive in vitro pharmacology study was conducted to evaluate the selectivity of this compound. The compound was screened against a large panel of 134 enzymes and receptors to identify potential off-target interactions. The results of this broad selectivity screen indicated that this compound is highly selective for the GnRH receptor.
Table 1: Cross-reactivity Profile of this compound Against a Panel of Receptors and Enzymes
| Target Receptor/Enzyme | Ligand Concentration | Result |
| Panel of 134 Receptors and Enzymes | 10 µM | No significant activity observed |
Data sourced from a comprehensive in vitro pharmacology study.
The screening at a high concentration of 10 µM without significant binding to 134 other receptors and enzymes underscores the high specificity of this compound for the GnRH receptor. This high degree of selectivity minimizes the potential for off-target side effects that could arise from interactions with other hormonal or physiological pathways.
On-Target Potency
In contrast to its lack of affinity for other receptors, this compound demonstrates high-affinity binding to the human GnRH receptor.
Table 2: On-Target Binding Affinity of this compound for the GnRH Receptor
| Receptor | Species | Assay Type | IC50 (nM) |
| GnRH Receptor | Human | Radioligand Binding Assay | 0.33 |
| GnRH Receptor | Monkey | Radioligand Binding Assay | 0.32 |
| GnRH Receptor | Rat | Radioligand Binding Assay | 9,800 |
IC50 values represent the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the GnRH receptor.
The low nanomolar IC50 values for the human and monkey GnRH receptors highlight the potent antagonist activity of this compound at its intended target. The significantly lower affinity for the rat GnRH receptor necessitated the use of humanized animal models for in vivo pharmacological studies.
Experimental Protocols
The determination of the binding affinity of this compound for various receptors is typically performed using competitive radioligand binding assays.
Radioligand Binding Assay for GnRH Receptor Affinity
Objective: To determine the in vitro inhibitory potency of this compound on the human GnRH receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GnRH receptor.
-
Radioligand: A radiolabeled GnRH analog (e.g., [125I]-labeled GnRH agonist).
-
Test Compound: this compound (TAK-385).
-
Assay Buffer: Typically a buffered saline solution (e.g., Hanks' Balanced Salt Solution) containing a protease inhibitor cocktail and a blocking agent like bovine serum albumin.
-
Instrumentation: Scintillation counter or a gamma counter.
Procedure:
-
Cell Membrane Preparation: CHO cells expressing the human GnRH receptor are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.
-
Assay Setup: The assay is performed in microplates. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Radioligand: After incubation, the bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation or gamma counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). This is typically done by non-linear regression analysis of the competition binding curve. The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its receptor binding affinity.
Caption: Mechanism of action of this compound on the HPG axis.
Caption: Workflow for a competitive binding assay.
Conclusion
The available data strongly indicate that this compound is a highly selective antagonist for the human GnRH receptor. A comprehensive screening against a panel of 134 other receptors and enzymes revealed no significant off-target activity at a concentration of 10 µM. This high degree of selectivity, coupled with its potent on-target activity, supports a favorable safety profile with a low likelihood of adverse effects mediated by interactions with other hormone receptors or signaling pathways. For researchers and drug development professionals, the specificity of this compound for the GnRH receptor is a key attribute that underpins its clinical utility in the management of hormone-dependent conditions.
References
A Comparative Analysis of the Safety Profiles of Lumigolix and Leuprolide Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of lumigolix (a gonadotropin-releasing hormone [GnRH] antagonist) and leuprolide acetate (B1210297) (a GnRH agonist). The information is compiled from clinical trial data and peer-reviewed publications to assist researchers and drug development professionals in their understanding of these two hormonal therapies.
Executive Summary
This compound, an oral GnRH antagonist, and leuprolide acetate, an injectable GnRH agonist, are both utilized in the management of hormone-sensitive conditions such as endometriosis and uterine fibroids. Their distinct mechanisms of action result in different onsets of therapeutic effect and varying safety profiles. While both drugs effectively suppress estrogen levels, leading to a range of hypoestrogenic side effects, the incidence and severity of certain adverse events may differ. Notably, as a class, GnRH antagonists like this compound may be associated with a lower risk of cardiovascular events compared to GnRH agonists like leuprolide acetate.[1][2][3][4]
Mechanism of Action
This compound (GnRH Antagonist): this compound is a non-peptide, orally active GnRH receptor antagonist.[5] It competitively binds to and blocks GnRH receptors in the pituitary gland. This immediate blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and reversible suppression of ovarian estrogen production.[5]
Leuprolide Acetate (GnRH Agonist): Leuprolide acetate is a synthetic analog of GnRH.[2] It initially acts as a potent agonist at the GnRH receptors, causing a transient surge in LH and FSH secretion, which can lead to a temporary "flare-up" of symptoms.[1] However, continuous administration leads to downregulation and desensitization of the pituitary GnRH receptors, ultimately resulting in a profound suppression of LH and FSH release and a subsequent decrease in estrogen production.[1][2]
Signaling Pathway
The following diagram illustrates the distinct mechanisms of action of GnRH agonists and antagonists on the GnRH receptor signaling pathway in pituitary gonadotrope cells.
Caption: GnRH receptor signaling pathway modulation by agonists and antagonists.
Comparative Safety Profile
The following table summarizes the incidence of common adverse events reported in clinical trials comparing a GnRH antagonist (relugolix, also known as TAK-385) with leuprolide acetate. It is important to note that direct head-to-head trials of this compound versus leuprolide acetate with comprehensive safety data are limited; therefore, data from trials of relugolix, a closely related compound, are presented.
| Adverse Event | Relugolix (GnRH Antagonist) | Leuprolide Acetate (GnRH Agonist) | References |
| Cardiovascular Events | |||
| Major Adverse Cardiovascular Events (MACE) | Lower Incidence | Higher Incidence | [6][7][8] |
| Myocardial Infarction | Lower Risk | Higher Risk | [4] |
| Cardiovascular Death | Lower Risk | Higher Risk | [4] |
| Hypoestrogenic Side Effects | |||
| Hot Flush | Similar Incidence | Similar Incidence | [9][10][11] |
| Headache | Similar Incidence | Similar Incidence | [9][10][11] |
| Metrorrhagia (Irregular uterine bleeding) | Similar Incidence | Similar Incidence | [10][11] |
| Menorrhagia (Heavy menstrual bleeding) | Similar Incidence | Similar Incidence | [10] |
| Hyperhidrosis (Excessive sweating) | Less Common | More Common | [10] |
| Gastrointestinal | |||
| Diarrhea | More Frequent | Less Frequent | [9] |
| Other | |||
| Viral Upper Respiratory Tract Infection | Less Frequent | More Frequent | [9] |
Detailed Experimental Protocols
The safety and efficacy of GnRH analogues are typically evaluated in multi-center, randomized, double-blind, placebo-controlled or active-comparator clinical trials.
Key Safety Assessment Methodologies:
-
Adverse Event (AE) Monitoring: Spontaneous reporting and systematic collection of all adverse events are conducted throughout the trial. AEs are coded using standardized dictionaries like MedDRA (Medical Dictionary for Regulatory Activities). The incidence, severity, and causality of AEs are assessed.
-
Clinical Laboratory Tests: Regular monitoring of hematology, clinical chemistry (including liver function tests), and urinalysis is performed to detect any drug-induced abnormalities.
-
Vital Signs and Physical Examinations: Blood pressure, heart rate, and other vital signs are monitored at specified intervals. Comprehensive physical examinations are conducted at baseline and throughout the study.
-
Electrocardiograms (ECGs): ECGs are performed to assess for any cardiac effects, including QTc interval prolongation.
-
Bone Mineral Density (BMD): Dual-energy X-ray absorptiometry (DXA) scans are typically conducted at baseline and at specified follow-up points (e.g., 24 and 52 weeks) to monitor for changes in bone density, a known risk associated with hypoestrogenism.
-
Patient-Reported Outcomes (PROs): Standardized questionnaires, such as the Endometriosis Health Profile-30 (EHP-30) or the Uterine Fibroid Symptom and Quality of Life (UFS-QOL) questionnaire, are used to assess the impact of treatment on symptoms and quality of life, which can also capture subjective adverse effects.[12][13]
The following diagram illustrates a typical experimental workflow for a Phase 3 clinical trial assessing the safety and efficacy of a new drug for endometriosis or uterine fibroids.
Caption: Typical workflow for a Phase 3 clinical trial.
Conclusion
Both this compound (as represented by the GnRH antagonist class) and leuprolide acetate are effective in suppressing estrogen levels for the management of endometriosis and uterine fibroids. Their safety profiles are largely influenced by the resulting hypoestrogenic state. However, key differences exist. GnRH antagonists like this compound have a rapid onset of action and avoid the initial symptom flare associated with GnRH agonists. Furthermore, emerging evidence suggests that GnRH antagonists may have a more favorable cardiovascular safety profile compared to GnRH agonists.[1][2][3][4] The choice between these agents for clinical development or therapeutic use will depend on a comprehensive evaluation of their efficacy, safety, and the specific patient population being targeted. Further direct comparative studies are warranted to fully elucidate the safety and efficacy differences between this compound and leuprolide acetate.
References
- 1. Cardiovascular Effects of GnRH Antagonists Compared With Agonists in Prostate Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Adverse cardiovascular effect following gonadotropin-releasing hormone antagonist versus GnRH agonist for prostate cancer treatment: A systematic review and meta-analysis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Adverse cardiovascular effect following gonadotropin-releasing hormone antagonist versus GnRH agonist for prostate cancer treatment: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of the hypothalamic-pituitary-gonadal axis by TAK-385 (relugolix), a novel, investigational, orally active, small molecule gonadotropin-releasing hormone (GnRH) antagonist: studies in human GnRH receptor knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. myfembreehcp.com [myfembreehcp.com]
- 8. lindushealth.com [lindushealth.com]
- 9. Phase I trial of TAK-385 in hormone treatment-naïve Japanese patients with nonmetastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Relugolix, an oral gonadotropin-releasing hormone receptor antagonist, reduces endometriosis-associated pain compared with leuprorelin in Japanese women: a phase 3, randomized, double-blind, noninferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. endoexcellencecenter.com [endoexcellencecenter.com]
- 13. fiercebiotech.com [fiercebiotech.com]
In Vivo Therapeutic Window of Oral GnRH Antagonists: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of the therapeutic window for a class of oral gonadotropin-releasing hormone (GnRH) antagonists, including Relugolix, Linzagolix, and Merigolix. The initial query for "Lumigolix" did not yield specific results, suggesting a possible misspelling. The following information is based on publicly available data for clinically relevant oral GnRH antagonists. This document summarizes key preclinical and clinical findings, outlines experimental methodologies, and presents signaling pathways to offer a comprehensive resource for researchers in the field.
Introduction to Oral GnRH Antagonists
Oral GnRH antagonists represent a significant advancement in the management of hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate cancer. Unlike GnRH agonists that cause an initial surge in hormone levels, these antagonists competitively block GnRH receptors in the pituitary gland, leading to a rapid, dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This, in turn, suppresses the production of downstream sex hormones like estradiol (B170435) and testosterone. The therapeutic window for these drugs is a critical parameter, balancing the desired efficacy of hormone suppression with the potential side effects of hypoestrogenism, most notably bone mineral density loss.
GnRH Receptor Signaling Pathway
The binding of GnRH to its receptor (GnRHR), a G-protein coupled receptor on pituitary gonadotrophs, initiates a signaling cascade that is competitively inhibited by oral GnRH antagonists. The diagram below illustrates the primary signaling pathway activated by GnRH.
References
A Comparative Guide to Oral GnRH Antagonists: Benchmarking Efficacy, Safety, and Clinical Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of oral Gonadotropin-Releasing Hormone (GnRH) antagonists, focusing on the first-generation agents Elagolix and Relugolix. While the investigational compound Lumigolix is of interest, publicly available data is currently insufficient for a direct comparative analysis. This document therefore benchmarks the established first-generation antagonists to provide a framework for evaluating novel compounds like this compound as their data becomes available.
Mechanism of Action: A Shared Pathway
Oral GnRH antagonists represent a significant advancement in the management of hormone-dependent conditions such as endometriosis and uterine fibroids.[1][2] Unlike GnRH agonists which cause an initial surge in gonadotropin levels (a "flare effect"), GnRH antagonists competitively and reversibly bind to GnRH receptors in the pituitary gland.[3][4][5] This immediate blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid, dose-dependent reduction in downstream estrogen and progesterone (B1679170) production by the ovaries.[1][3] This suppression of ovarian hormones is the primary mechanism through which GnRH antagonists alleviate symptoms associated with estrogen-dependent pathologies.[4]
Comparative Efficacy in Endometriosis-Associated Pain
Clinical trials have demonstrated the efficacy of both Elagolix and Relugolix in reducing moderate to severe endometriosis-associated pain, including dysmenorrhea (painful periods) and non-menstrual pelvic pain.[6][7]
| Efficacy Endpoint | Elagolix (150 mg once daily) | Elagolix (200 mg twice daily) | Relugolix (40 mg once daily with add-back therapy) | Placebo |
| Dysmenorrhea Responder Rate | 52% | 78% | 75% | 27-30% |
| Non-Menstrual Pelvic Pain Responder Rate | 67% | 69% | Significantly improved vs. placebo | Baseline |
Note: Responder rates are based on clinically meaningful reductions in pain scores from baseline. Data is compiled from multiple studies and direct head-to-head trial data may vary. Add-back therapy (estradiol and norethindrone (B1679910) acetate) is often co-administered with higher doses of GnRH antagonists to mitigate hypoestrogenic side effects.[2]
Pharmacokinetic Profiles
The oral administration of these second-generation GnRH antagonists offers a significant advantage over the injectable formulations of earlier antagonists.[8] Their pharmacokinetic properties allow for dose-dependent suppression of estrogen levels.[1]
| Pharmacokinetic Parameter | Elagolix | Relugolix |
| Time to Maximum Concentration (Tmax) | ~1 hour | 1.0 - 2.5 hours |
| Half-life (t1/2) | 2.4 - 3.6 hours | ~25 - 63 hours |
| Metabolism | Primarily hepatic (CYP3A4) | Primarily hepatic |
| Excretion | Feces | Feces and Urine |
Safety and Tolerability Profile
The most common adverse events associated with oral GnRH antagonists are related to the reduction in estrogen levels.
| Adverse Event | Elagolix (150 mg QD / 200 mg BID) | Relugolix (40 mg with add-back) |
| Hot Flashes | Dose-dependent, common | Common, but severity may be reduced with add-back therapy |
| Headache | Common | Common |
| Nausea | Common | Less frequent |
| Bone Mineral Density (BMD) Loss | Dose- and duration-dependent | Minimized with add-back therapy |
| Lipid Profile Changes | Dose-dependent increases in LDL and total cholesterol | Monitored in clinical trials |
Experimental Protocols: A Look into Clinical Trial Design
The evaluation of oral GnRH antagonists typically involves randomized, double-blind, placebo-controlled clinical trials. Below is a generalized workflow for a Phase 3 clinical trial investigating a GnRH antagonist for endometriosis-associated pain.
Key Methodologies in Clinical Trials:
-
Patient Population: Premenopausal women (typically 18-49 years) with a surgical or clinical diagnosis of endometriosis and moderate to severe pelvic pain.
-
Primary Efficacy Endpoints: The co-primary endpoints are often the proportion of responders for dysmenorrhea and non-menstrual pelvic pain at a predefined time point (e.g., 3 or 6 months). A responder is typically defined as a patient experiencing a clinically meaningful reduction in pain score with no increase in analgesic use. Pain is often assessed using a Visual Analog Scale (VAS) or a Numerical Rating Scale (NRS).
-
Secondary Efficacy Endpoints: These may include changes in dyspareunia (painful intercourse), quality of life questionnaires (e.g., EHP-30), and use of rescue pain medication.
-
Safety Assessments: Safety is monitored through the recording of adverse events, regular clinical laboratory tests, and vital signs. A key safety endpoint for GnRH antagonists is the change in bone mineral density (BMD), typically measured by dual-energy X-ray absorptiometry (DXA) scans at baseline and subsequent time points. Lipid profiles are also closely monitored.
Conclusion and Future Directions
First-generation oral GnRH antagonists, Elagolix and Relugolix, have established their efficacy and safety in managing symptoms of endometriosis and uterine fibroids. Their oral route of administration and dose-dependent hormonal suppression offer a tailored therapeutic approach. The development of add-back therapies has been crucial in mitigating the hypoestrogenic side effects associated with profound estrogen suppression, thereby improving long-term tolerability.
As new antagonists like this compound enter clinical development, they will be benchmarked against these established agents. Key areas for improvement in next-generation compounds could include enhanced oral bioavailability, a more favorable side-effect profile, or a longer half-life allowing for less frequent dosing. The detailed experimental protocols and comparative data presented in this guide provide a robust framework for the objective evaluation of these emerging therapies. Rigorous, well-designed clinical trials will be essential to delineate the specific advantages and potential place in therapy for novel GnRH antagonists.
References
- 1. Oral GnRH Antagonists in Combination with Estradiol and Norethindrone Acetate for Pain Relief Associated with Endometriosis: A Review of Evidence of a Novel Class of Hormonal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Progress in Clinical Research on Gonadotropin-Releasing Hormone Receptor Antagonists for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of oral gonadotropin-releasing hormone antagonists in moderate-to-severe endometriosis-associated pain: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. A novel orally active gonadotropin‐releasing hormone antagonist, relugolix, is a potential substitute for injectable GnRH antagonists in controlled ovarian stimulation in assisted reproductive technology - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term GnRH Antagonist Therapy: A Comparative Analysis of Efficacy and Safety
A detailed examination of the long-term clinical data for gonadotropin-releasing hormone (GnRH) antagonists reveals a class of drugs with sustained efficacy in managing hormone-dependent conditions, alongside a consistent and manageable safety profile. This guide provides a comparative analysis of key long-term studies on oral GnRH antagonists, focusing on relugolix (B1679264) and elagolix (B1671154), with the injectable GnRH agonist leuprolide acetate (B1210297) included as a benchmark.
For researchers and drug development professionals, understanding the long-term performance of these therapies is crucial for informing future research and clinical positioning. This comparison synthesizes data from pivotal and extension studies, offering insights into their efficacy in treating conditions such as endometriosis and uterine fibroids, and their long-term safety, particularly concerning bone mineral density.
Comparative Efficacy
Oral GnRH antagonists have demonstrated sustained efficacy in reducing symptoms associated with endometriosis and uterine fibroids over extended treatment periods.
Relugolix Combination Therapy (CT): In the SPIRIT open-label extension study for endometriosis, relugolix CT (relugolix 40 mg, estradiol (B170435) 1 mg, and norethindrone (B1679910) acetate 0.5 mg) showed sustained improvements in dysmenorrhea and non-menstrual pelvic pain for up to two years.[1][2][3] Responder rates for dysmenorrhea were consistently high, with 84.8% of patients meeting the responder definition at both 52 and 104 weeks.[3] Similarly, for non-menstrual pelvic pain, responder rates were 73.6% at week 52 and 75.8% at week 104.[3] The mean dysmenorrhea score (on a Numeric Rating Scale) decreased from a baseline of 7.4 to 1.2 at week 52 and remained stable at week 104.[4] For uterine fibroids, the LIBERTY long-term extension study showed that 87.7% of women receiving relugolix CT for 52 weeks achieved the primary endpoint of menstrual blood loss reduction, with 70.6% achieving amenorrhea.[5]
Elagolix: Long-term extension studies (Elaris EM-III and -IV) for endometriosis demonstrated that elagolix provided sustained reductions in dysmenorrhea, nonmenstrual pelvic pain, and dyspareunia over 12 months.[6][7] For the 150 mg once-daily dose, dysmenorrhea responder rates were 52.1% and 50.8% in the two studies after 12 months.[6][8] The 200 mg twice-daily dose showed higher responder rates of 78.2% and 75.9%.[6][8]
Leuprolide Acetate: As a GnRH agonist, leuprolide acetate has a long history of use and has demonstrated long-term efficacy in suppressing hormone production for conditions like central precocious puberty and prostate cancer.[9][10][11][12] In a study on central precocious puberty, a 6-month depot formulation of leuprolide acetate demonstrated sustained suppression of luteinizing hormone (LH), estradiol, and testosterone (B1683101) over 48 weeks.[9][13]
Quantitative Efficacy Data Summary
| Drug | Indication | Study Duration | Key Efficacy Endpoint | Result | Citations |
| Relugolix CT | Endometriosis | 104 weeks | Dysmenorrhea Responder Rate | 84.8% at 104 weeks | [3] |
| Non-Menstrual Pelvic Pain Responder Rate | 75.8% at 104 weeks | [3] | |||
| Uterine Fibroids | 52 weeks | Menstrual Blood Loss Responder Rate | 87.7% at 52 weeks | [5] | |
| Elagolix | Endometriosis | 12 months | Dysmenorrhea Responder Rate (150mg QD) | 50.8% - 52.1% at 12 months | [6][8] |
| Dysmenorrhea Responder Rate (200mg BID) | 75.9% - 78.2% at 12 months | [6][8] | |||
| Leuprolide Acetate | Central Precocious Puberty | 48 weeks | LH Suppression (<4 mIU/mL) | ≥86.7% at 48 weeks | [9][13] |
Long-Term Safety Profile
The long-term safety of GnRH antagonists is a critical consideration, with a particular focus on bone mineral density (BMD) due to the reduction in estrogen levels.
Relugolix Combination Therapy (CT): The addition of low-dose estradiol and norethindrone acetate in the combination therapy is designed to mitigate hypoestrogenic side effects. In the two-year SPIRIT extension study, after an initial decline of less than 1% in BMD at 24 weeks, the mean BMD remained stable with continued treatment up to 104 weeks.[1][2][3] The overall safety profile was consistent with that observed in the initial 24-week studies, with no new safety trends emerging.[3][4] The most common adverse events were mild to moderate, and the incidence of serious adverse events was low.[3][4]
Elagolix: Long-term treatment with elagolix was associated with a dose-dependent decrease in BMD.[6][8] Hot flushes were the most common adverse event, consistent with reduced estrogen levels.[6][8][14] No new safety concerns were identified with up to 12 months of use.[6][7]
Leuprolide Acetate: As a GnRH agonist, leuprolide can lead to a decrease in bone density, and caution is advised for patients with risk factors for bone loss.[11] Other known adverse effects include hot flashes, headache, and injection site reactions.[10]
Long-Term Safety Data Summary
| Drug | Key Safety Concern | Finding | Common Adverse Events | Citations |
| Relugolix CT | Bone Mineral Density | Minimal decline (<1%) at 24 weeks, stable up to 104 weeks. | Hot flushes, headache | [1][2][3][15] |
| Elagolix | Bone Mineral Density | Dose-dependent decrease over 12 months. | Hot flushes, headache | [6][8][14] |
| Leuprolide Acetate | Bone Mineral Density | Potential for decreased bone density. | Hot flushes, headache, injection site reactions | [10][11] |
Experimental Protocols
The long-term efficacy and safety data presented are derived from well-designed clinical trials. Below are generalized methodologies for the key types of studies cited.
Phase 3, Randomized, Double-Blind, Placebo-Controlled Trial (Initial 6-12 Months)
-
Objective: To evaluate the efficacy and safety of the investigational drug compared to placebo for the treatment of a specific condition (e.g., endometriosis-associated pain).
-
Participants: Premenopausal women (typically aged 18-50) with a confirmed diagnosis of the condition and moderate to severe symptoms.
-
Intervention: Participants are randomized to receive one of multiple doses of the investigational drug or a placebo, administered orally once or twice daily.
-
Primary Endpoints: Co-primary endpoints often include the proportion of responders for specific pain scores (e.g., dysmenorrhea and non-menstrual pelvic pain), defined as a clinically meaningful reduction in pain with stable or decreased rescue analgesic use.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, endometrial assessments, and bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA).
Open-Label Extension Study (Up to 2 Years or More)
-
Objective: To evaluate the long-term safety and efficacy of the investigational drug.
-
Participants: Patients who completed a preceding pivotal trial are eligible to enroll.
-
Intervention: All participants receive the active investigational drug (often in a combination therapy formulation if applicable).
-
Endpoints: The primary endpoints from the pivotal trials are typically continued as secondary endpoints to assess the maintenance of effect. Long-term safety, particularly changes in BMD, is a primary focus.
-
Assessments: Regular monitoring of pain scores, adverse events, BMD, and other safety parameters.
Visualizing the Mechanism and Workflow
To better understand the biological context and the clinical evaluation process, the following diagrams illustrate the GnRH signaling pathway, the mechanism of action of GnRH antagonists, and a typical clinical trial workflow.
Caption: Simplified GnRH signaling pathway.
Caption: Mechanism of action of GnRH antagonists.
Caption: Generalized clinical trial workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Two-year efficacy and safety of relugolix combination therapy in women with endometriosis-associated pain: SPIRIT open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-year efficacy and safety of relugolix combination therapy in women with endometriosis-associated pain: SPIRIT open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. contemporaryobgyn.net [contemporaryobgyn.net]
- 5. Long-term Relugolix Combination Therapy for Symptomatic Uterine Leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Outcomes of Elagolix in Women With Endometriosis: Results From Two Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and Safety of Leuprolide Acetate 6-Month Depot for the Treatment of Central Precocious Puberty: A Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lupronpedpro.com [lupronpedpro.com]
- 11. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Long-Term Efficacy and Safety of Leuprorelin Treatment in Children with Central Precocious Puberty: A Systematic Review and Meta-Analysis [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. community.the-hospitalist.org [community.the-hospitalist.org]
- 15. Safety and efficacy of relugolix combination therapy in symptomatic uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
Oral GnRH Antagonists: A Comparative Meta-Analysis of Clinical Trial Data for Endometriosis and Uterine Fibroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for three leading oral gonadotropin-releasing hormone (GnRH) antagonists: Elagolix, Relugolix (B1679264), and Linzagolix. It is designed to offer an objective comparison of their performance in treating endometriosis and uterine fibroids, supported by experimental data and detailed methodologies.
Executive Summary
Oral GnRH antagonists represent a significant advancement in the management of estrogen-dependent conditions such as endometriosis and uterine fibroids. By competitively blocking GnRH receptors in the pituitary gland, these therapies effectively suppress the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in estrogen levels. This mechanism of action alleviates key symptoms like pelvic pain and heavy menstrual bleeding. This guide synthesizes data from pivotal Phase 3 clinical trials to compare the efficacy and safety profiles of Elagolix, Relugolix, and Linzagolix, providing a resource for informed research and development decisions.
Comparative Efficacy
The efficacy of oral GnRH antagonists is primarily evaluated by their ability to reduce endometriosis-associated pain and heavy menstrual bleeding associated with uterine fibroids. Clinical trials have consistently demonstrated the superiority of these drugs over placebo.
Endometriosis-Associated Pain
The primary endpoints in endometriosis trials typically involve a composite measure of clinically meaningful reductions in dysmenorrhea (menstrual pain) and non-menstrual pelvic pain (NMPP), without an increase in analgesic use.[1]
Table 1: Efficacy in Endometriosis (Responder Rates at 3 Months)
| Treatment | Dysmenorrhea Responder Rate | Non-Menstrual Pelvic Pain (NMPP) Responder Rate | Study |
| Elagolix 150 mg QD | 43-46%[2][3] | 50%[3] | ELARIS EM-I & EM-II[2] |
| Elagolix 200 mg BID | 72-76%[2][3] | 55-58%[3] | ELARIS EM-I & EM-II[2] |
| Relugolix 40 mg QD + ABT | - | - | SPIRIT 1 & 2 |
| Linzagolix 75 mg QD | 44.0%[4] | Not Statistically Significant[4] | EDELWEISS 3[4] |
| Linzagolix 200 mg QD + ABT | 72.9% | 47.3% | EDELWEISS 3[4] |
| Placebo | 20-23%[2][3] | 36-37%[3] | ELARIS EM-I & EM-II, EDELWEISS 3 |
Note: Add-back therapy (ABT) typically consists of estradiol (B170435) and a progestin to mitigate hypoestrogenic side effects.
Uterine Fibroids-Associated Heavy Menstrual Bleeding
For uterine fibroids, the primary efficacy endpoint is the proportion of women achieving a significant reduction in menstrual blood loss (MBL) volume, typically defined as less than 80 mL and at least a 50% reduction from baseline.[5][6]
Table 2: Efficacy in Uterine Fibroids (Responder Rates for MBL Reduction at 24 Weeks)
| Treatment | Menstrual Blood Loss (MBL) Responder Rate | Study |
| Relugolix 40 mg QD + ABT * | 71-73%[5] | LIBERTY 1 & 2[5] |
| Placebo | 15-19%[5] | LIBERTY 1 & 2[5] |
Note: Data for Elagolix and Linzagolix in uterine fibroids from pivotal trials with this specific endpoint were not as readily available in the searched meta-analyses.
Comparative Safety Profile
The safety of oral GnRH antagonists is a critical consideration, with a focus on hypoestrogenic side effects such as hot flushes and changes in bone mineral density (BMD).
Table 3: Key Safety Findings
| Adverse Event | Elagolix | Relugolix | Linzagolix |
| Hot Flushes | Dose-dependent increase, mostly mild to moderate[2] | Common, mitigated with add-back therapy[7] | Common, dose-dependent |
| Headache | More frequent than placebo[8] | Common side effect[7] | Reported in clinical trials |
| Bone Mineral Density (BMD) Loss | Dose-dependent decrease, monitored via DXA scans[2] | Preserved with add-back therapy over 52 weeks[9] | Minimal loss with 200mg + ABT and 75mg doses at 6 months |
Experimental Protocols
The clinical trials for these oral GnRH antagonists followed rigorous, multicenter, double-blind, placebo-controlled designs.
Patient Population
Participants were premenopausal women, typically aged 18 to 50 years, with a confirmed diagnosis of endometriosis or uterine fibroids and associated moderate to severe symptoms.[10][11][12]
Key Methodologies
-
Diagnosis Confirmation: Endometriosis was surgically diagnosed via laparoscopy or laparotomy within the 10 years prior to screening.[8][13] Uterine fibroids were confirmed by transvaginal ultrasound.[6]
-
Pain and Bleeding Assessment: Endometriosis-associated pain was recorded daily by participants in an electronic diary using a numerical rating scale.[4][14] Menstrual blood loss in uterine fibroid trials was quantified using the alkaline hematin (B1673048) method.[6]
-
Responder Definition (Endometriosis): A clinical response was defined as a clinically meaningful reduction in the pain score for dysmenorrhea and NMPP, coupled with a decreased or stable use of rescue analgesic agents.[15] The specific thresholds for pain reduction were determined statistically in each study.[15]
-
Responder Definition (Uterine Fibroids): A response was defined as a menstrual blood loss volume of less than 80 mL and a reduction of at least 50% from the baseline volume.[9][16]
-
Bone Mineral Density Monitoring: BMD was assessed at baseline and at specified intervals during the trials using dual-energy X-ray absorptiometry (DXA) scans of the lumbar spine and hip.[17][18]
Visualizations
Signaling Pathway of Oral GnRH Antagonists
Caption: Mechanism of action for oral GnRH antagonists.
Generalized Clinical Trial Workflow
Caption: Generalized workflow of Phase 3 clinical trials for oral GnRH antagonists.
Logical Comparison of Treatment Approaches
Caption: Comparison of monotherapy vs. add-back therapy approaches.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of relugolix combination therapy in women with uterine fibroids and adenomyosis: subgroup analysis of LIBERTY 1 and LIBERTY 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Treatment of Uterine Fibroid Symptoms with Relugolix Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carebox Connect [connect.careboxhealth.com]
- 7. A plain language summary of the safety of relugolix combination therapy and improvement in symptoms in women with uterine fibroids from the LIBERTY 1 and LIBERTY 2 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.reachmd.com [cdn.reachmd.com]
- 9. LIBERTY randomized withdrawal study: relugolix combination therapy for heavy menstrual bleeding associated with uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.commons.gc.cuny.edu [files.commons.gc.cuny.edu]
- 11. obgproject.com [obgproject.com]
- 12. Linzagolix therapy versus a placebo in patients with endometriosis-associated pain: a prospective, randomized, double-blind, Phase 3 study (EDELWEISS 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. A Clinician's Guide to the Treatment of Endometriosis with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An evaluation of relugolix/estradiol/norethindrone acetate for the treatment of heavy menstrual bleeding associated with uterine fibroids in premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bone Development in Transgender Adolescents Treated With GnRH Analogues and Subsequent Gender-Affirming Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bone Density in Adolescents Treated with a GnRH Agonist and Add-Back Therapy for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Lumigolix
For researchers and scientists engaged in the vital work of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Lumigolix, a gonadotropin-releasing hormone (GnRH) antagonist. Adherence to these protocols is critical for minimizing environmental impact and protecting laboratory personnel.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the safety profiles of similar GnRH antagonists, such as Relugolix and Linzagolix, and established protocols for the disposal of investigational drugs.[1][2]
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be familiar with the general handling and safety precautions for this compound and similar chemical compounds.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Body Protection | Laboratory coat or impervious clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for fine dust or aerosols.[1][2][3] |
General Handling Precautions:
-
Do not ingest or inhale.[5]
-
Prevent the formation of dust and aerosols.[4]
-
Wash hands thoroughly after handling.[1]
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound, as an investigational drug, should follow the guidelines for hazardous chemical waste.
1. Segregation and Collection:
-
Do not mix this compound waste with general laboratory trash or biohazardous waste.
-
Collect all solid waste, including unused or expired product, contaminated gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container.[6] The container should be compatible with the chemical properties of this compound.[6]
-
For liquid waste, use a compatible, leak-proof container.[6]
2. Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste" and the full chemical name "this compound."[6]
-
Include the name of the Principal Investigator (PI), the laboratory location (building and room number), and a contact phone number.[6]
3. Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[6]
-
The SAA should be in a well-ventilated, secure location, away from incompatible materials.[3]
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using absorbent materials such as "Oil Dry," sand, or diatomite.[1][3]
-
Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.[4][5]
-
Decontaminate the spill area with a suitable laboratory detergent or alcohol and wipe clean.[1]
-
All materials used for spill cleanup must be disposed of as hazardous waste.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][7]
-
All disposal must be in accordance with local, state, and federal regulations, which typically require incineration for pharmaceutical waste.[7]
-
Do not dispose of this compound down the drain or in the regular trash.[1][7]
Experimental Protocols
Decontamination of Laboratory Equipment:
-
Preparation: Prepare a laboratory detergent solution (e.g., Alconox) or 70% ethanol.
-
Initial Cleaning: Thoroughly wipe all surfaces of the equipment that may have come into contact with this compound using a cloth or sponge soaked in the detergent solution or ethanol.
-
Rinsing: If a detergent is used, rinse the surfaces with deionized water to remove any residue.
-
Final Wipe: Perform a final wipe with a clean, lint-free cloth.
-
Drying: Allow the equipment to air dry completely before its next use.
-
Waste Disposal: All cleaning materials (wipes, cloths, etc.) must be disposed of as hazardous waste.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sds.chemtel.net [sds.chemtel.net]
- 4. tlcstandards.com [tlcstandards.com]
- 5. fishersci.com [fishersci.com]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling Lumigolix
Essential Safety and Handling Guide for Lumigolix
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this information is based on the safety data for Relugolix, a structurally similar gonadotropin-releasing hormone (GnRH) antagonist, and general best practices for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Protection | Specifications |
| Respiratory | Respirator | A NIOSH-approved organic vapor/mist respirator is recommended if vapors or mists are generated.[1] Ensure a proper fit and cartridge selection for organic compounds. |
| Hands | Gloves | PVC-coated or other chemically resistant gloves are recommended to prevent skin contact.[1] Inspect gloves for integrity before each use. |
| Eyes | Eye Protection | Safety glasses with side-shields, goggles, or a face shield should be worn to protect against splashes or mists.[1][2] |
| Body | Protective Clothing | An impervious laboratory coat or other protective clothing is necessary to prevent skin exposure.[2] |
Handling and Operational Plan
Safe handling of this compound requires a controlled environment and adherence to strict protocols to minimize exposure risk.
2.1. Engineering Controls:
-
Ventilation: Work with this compound in a well-ventilated area.[1][2] The use of a chemical fume hood is highly recommended, especially when handling powders or creating solutions.
-
Safety Stations: Ensure that an accessible safety shower and eye wash station are available in the immediate work area.[2]
2.2. Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing (for solid form): If working with solid this compound, conduct all weighing operations within a ventilated enclosure (e.g., a balance enclosure or chemical fume hood) to prevent the generation and inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Handling: Avoid direct contact with the compound.[2] Do not eat, drink, or smoke in the laboratory area.[2] Wash hands thoroughly after handling.[2]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, should be considered chemical waste.
-
Liquid Waste: Unused solutions containing this compound and rinsates from cleaning contaminated glassware should be collected as hazardous liquid waste.
3.2. Disposal Procedure:
-
Containment: Place all contaminated solid waste into a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste Collection: Collect all liquid waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Professional Disposal: All waste must be disposed of by a licensed waste disposal company in accordance with local, regional, and national regulations.[1][3] Do not dispose of this compound down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1] |
| Skin Contact | Wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[2] |
| Inhalation | Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Rinse mouth with water.[2] Do not induce vomiting. Seek immediate medical attention. |
| Spill | Evacuate the area.[2] Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1] For large spills, contact your institution's environmental health and safety department. |
Visualized Workflow for Safe Handling of this compound
The following diagram outlines the key steps and decision points for the safe handling of this compound from preparation through disposal.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
